molecular formula C7H5ClN2O B1218799 5-Chloro-1,3-dihydrobenzoimidazol-2-one CAS No. 2034-23-3

5-Chloro-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B1218799
CAS No.: 2034-23-3
M. Wt: 168.58 g/mol
InChI Key: QIGIQLYKEULMQQ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dihydrobenzoimidazol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10379. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGIQLYKEULMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278869
Record name 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034-23-3
Record name 2034-23-3
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Record name 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one
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Record name 5-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 5-Chloro-1,3-dihydrobenzoimidazol-2-one, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document consolidates essential data on its chemical and physical characteristics, synthesis, spectral properties, and biological relevance, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₅ClN₂O, is a chlorinated derivative of benzimidazolone.[1] It presents as a white to off-white crystalline powder.[2] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including the antiemetic drug Domperidone.[3]

Physicochemical Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
CAS Number 2034-23-3[1]
Appearance White to off-white crystalline powder[2]
Predicted XlogP 1.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine with a carbonyl-containing reagent. A common and established method is the reaction of 4-chloro-o-phenylenediamine with urea.

Synthesis of this compound from 4-chloro-o-phenylenediamine and Urea

This method involves the condensation of 4-chloro-o-phenylenediamine with urea, followed by an intramolecular cyclization to form the benzimidazolone ring system.

Experimental Protocol:

  • A mixture of 4-chloro-o-phenylenediamine and urea is heated. The reaction can be carried out neat or in a high-boiling solvent such as dimethylformamide (DMF).[4]

  • The reaction mixture is heated to a temperature of 130-180 °C.[5][6]

  • The reaction is monitored for the evolution of ammonia, which indicates the progress of the reaction.[7]

  • After completion, the reaction mixture is cooled and treated with an aqueous solution of sodium hydroxide to precipitate the product.[6]

  • The crude product is collected by filtration, washed with water, and then neutralized.[6]

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[8]

Below is a DOT script representing the general workflow for the synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Heating (130-180 °C) Heating (130-180 °C) 4-chloro-o-phenylenediamine->Heating (130-180 °C) Urea Urea Urea->Heating (130-180 °C) Work-up (NaOH, Neutralization) Work-up (NaOH, Neutralization) Heating (130-180 °C)->Work-up (NaOH, Neutralization) Purification (Recrystallization) Purification (Recrystallization) Work-up (NaOH, Neutralization)->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Synthesis Workflow

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

Table 2: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityReference
N-H Stretch3400 - 3150Medium to Strong[9]
C=O Stretch (lactam)1710 - 1690Strong[9]
C=N Stretch~1629-[10]
C-Cl Stretch719 - 702Medium[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (168.58 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom and cleavage of the benzimidazolone ring.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] this compound and its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.[9]

Potential Mechanisms of Action

The biological activities of benzimidazole derivatives are often attributed to their interaction with various biological targets. Some of the key mechanisms of action for this class of compounds include:

  • Tubulin Polymerization Inhibition: Many benzimidazole derivatives, such as albendazole and mebendazole, exert their anthelmintic effects by binding to β-tubulin and inhibiting microtubule polymerization. This disrupts cellular processes like cell division and intracellular transport in parasites.

  • Enzyme Inhibition: Benzimidazoles have been shown to inhibit various enzymes. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

  • Receptor Antagonism: Certain benzimidazole derivatives can act as antagonists for various receptors, including dopamine receptors. This is exemplified by Domperidone, for which this compound is a key intermediate.

The following DOT script illustrates the potential signaling pathways that could be modulated by benzimidazole derivatives.

G cluster_cellular_processes Cellular Processes cluster_molecular_targets Molecular Targets Benzimidazole Derivatives Benzimidazole Derivatives β-Tubulin β-Tubulin Benzimidazole Derivatives->β-Tubulin Inhibition COX Enzymes COX Enzymes Benzimidazole Derivatives->COX Enzymes Inhibition Dopamine Receptors Dopamine Receptors Benzimidazole Derivatives->Dopamine Receptors Antagonism Microtubule Dynamics Microtubule Dynamics Inflammation Inflammation Neurotransmission Neurotransmission β-Tubulin->Microtubule Dynamics Disruption COX Enzymes->Inflammation Reduction Dopamine Receptors->Neurotransmission Modulation

Potential Signaling Pathways

Conclusion

This compound is a versatile building block in medicinal chemistry with established importance in the synthesis of pharmaceuticals. Its basic properties, including its chemical structure and reactivity, make it a valuable scaffold for the development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action will continue to unlock its full potential in drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one is a heterocyclic organic compound belonging to the benzimidazole family. Its structure, featuring a chlorinated benzene ring fused to an imidazolone ring, serves as a key scaffold in medicinal chemistry.[1] Derivatives of this core structure have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, along with experimental protocols for its synthesis and property determination, to support its application in research and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[1][3]
Molecular Weight 168.58 g/mol [1][3]
Appearance White to off-white crystalline powder (reported for a derivative)[4]
Melting Point Data not available for the parent compound. A methylated and phenylated derivative has a melting point of 152 °C.[5] A piperidinyl derivative has a melting point range of 226-232 °C.[4]
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Predicted to be low due to its nonpolar aromatic structure.
LogP (XLogP3) 1.7[3]

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzimidazolones is the reaction of an o-phenylenediamine with urea.[6]

Reaction:

Experimental Protocol:

  • Materials: 4-chloro-o-phenylenediamine, Urea, Organic solvent with a boiling point above 100°C and low water solubility (e.g., o-dichlorobenzene).[6]

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a stirrer, combine 4-chloro-o-phenylenediamine and urea in a molar ratio of 1:1 to 1:1.3 in the organic solvent.[6]

    • Heat the reaction mixture to a temperature between 100°C and 200°C.[6]

    • Maintain the reaction at this temperature with stirring, monitoring the evolution of ammonia gas as an indicator of reaction progress.

    • Upon completion of the reaction (cessation of ammonia evolution), cool the mixture to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a suitable solvent (e.g., petroleum ether) to remove any residual starting materials or byproducts.[7]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Characterization Protocols

The following are general experimental protocols that can be employed to determine the key physicochemical properties of this compound.

1. Melting Point Determination (Capillary Method):

  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

  • Procedure:

    • Finely powder a small, dry sample of the compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

2. pKa Determination (Potentiometric Titration):

  • Principle: The pKa is the negative logarithm of the acid dissociation constant. It can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

    • Calibrate a pH meter using standard buffer solutions.

    • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

3. Aqueous Solubility Determination (Shake-Flask Method):

  • Principle: This method determines the equilibrium concentration of a solute in a solvent.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of water in a flask.

    • Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

    • Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the aqueous solubility.

4. LogP Determination (Shake-Flask Method):

  • Principle: The partition coefficient (LogP) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

  • Procedure:

    • Prepare a solution of the compound in either water or n-octanol.

    • Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent.

    • Seal the flask and shake it vigorously for a period to allow for partitioning between the two phases.

    • Allow the two phases to separate completely.

    • Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives, including this compound, are known to exhibit a range of biological activities. Understanding the potential mechanisms of action is crucial for drug development.

Antimicrobial Activity

The antimicrobial action of benzimidazoles is often attributed to their structural similarity to purine nucleosides. This allows them to interfere with essential biological processes in microorganisms.

  • Mechanism of Action: A primary mechanism involves the inhibition of key enzymes necessary for microbial survival. For instance, some benzimidazoles are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[8] By targeting this enzyme, they can disrupt bacterial proliferation.

Antimicrobial_Mechanism Benzimidazolone 5-Chloro-1,3-dihydro- benzoimidazol-2-one DNA_Gyrase Bacterial DNA Gyrase Benzimidazolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair Inhibition DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Figure 1. Postulated antimicrobial mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are often mediated through the modulation of key inflammatory pathways.

  • Mechanism of Action: A significant mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, benzimidazole derivatives can reduce the production of these pro-inflammatory molecules.[4][9]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Benzimidazolone 5-Chloro-1,3-dihydro- benzoimidazol-2-one Benzimidazolone->COX_Enzymes Inhibits

Figure 2. Potential anti-inflammatory signaling pathway.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a compound like this compound.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility Melting_Point->Solubility pKa pKa Determination Solubility->pKa LogP LogP Measurement pKa->LogP

Figure 3. Workflow for physicochemical characterization.

Conclusion

This compound is a compound of significant interest due to its versatile chemical scaffold and potential biological activities. This guide has provided a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an overview of its potential mechanisms of action in antimicrobial and anti-inflammatory contexts. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating further investigation and application of this promising compound.

References

An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one (CAS 2034-23-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-dihydrobenzoimidazol-2-one, a halogenated derivative of benzimidazolone, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis methodologies, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are also presented, aiming to equip researchers with the necessary information for its further investigation and application in drug discovery.

Physicochemical Properties

This compound is a white to off-white solid. While a definitive melting point for this specific compound is not consistently reported across public sources, its derivatives exhibit a wide range of melting points, indicating that this physical property is highly sensitive to substitution. For instance, 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one-d5 has a reported melting point of 152 °C[1][2], while 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one has a melting range of 226-232 °C[3]. The solubility of this compound is generally limited in water but it is soluble in various organic solvents.

PropertyValueSource
CAS Number 2034-23-3[4][5][6]
Molecular Formula C₇H₅ClN₂O[4][5][6][7]
Molecular Weight 168.58 g/mol [4][6][7]
Appearance White to off-white solidN/A
Melting Point Not definitively reportedN/A
Solubility Soluble in various organic solvents[8]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons of the imidazole ring. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. The N-H protons are expected to appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbon atoms of the imidazole ring. The chemical shift of the carbonyl carbon is typically in the range of 150-160 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide.

  • C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the carbonyl group in the five-membered ring lactam.

  • C=C and C=N stretching: Absorptions in the 1450-1650 cm⁻¹ region due to the aromatic and imidazole rings.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 168, with a characteristic isotopic pattern [M+2]⁺ at m/z 170 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of benzimidazolones can be achieved through several routes. A common and effective method involves the reaction of an o-phenylenediamine derivative with a carbonyl-containing reagent such as urea or a phosgene equivalent like triphosgene.

3.1. Synthesis from 4-Chloro-o-phenylenediamine and Urea

This method provides a straightforward approach to the benzimidazolone core.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1 mole) and urea (1.1 moles).

  • Solvent Addition: Add a high-boiling point organic solvent such as o-dichlorobenzene. The use of a solvent with a boiling point above 100°C is recommended.

  • Heating: Heat the reaction mixture to a temperature between 135°C and 180°C. The reaction progress can be monitored by the evolution of ammonia gas.

  • Reaction Time: Maintain the temperature for 3-10 hours until the reaction is complete (as determined by TLC analysis).

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis_Urea Reactant1 4-Chloro-o-phenylenediamine Reaction + Reactant1->Reaction Reactant2 Urea Reactant2->Reaction Solvent o-dichlorobenzene Solvent->Reaction Heat 135-180 °C Heat->Reaction Product This compound Reaction->Product Heat, Solvent

Synthesis of this compound from 4-Chloro-o-phenylenediamine and Urea.

3.2. Synthesis using Triphosgene

Triphosgene serves as a safer solid substitute for the highly toxic phosgene gas and is an effective reagent for the synthesis of benzimidazolones.

Experimental Protocol:

  • Reactant Solution: Dissolve 4-chloro-o-phenylenediamine (1 mole) and a non-nucleophilic base, such as triethylamine (2.2 moles), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Triphosgene Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of triphosgene (0.4 moles) in the same solvent to the reaction mixture with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Triphosgene Reactant1 4-Chloro-o-phenylenediamine Reaction + Reactant1->Reaction Reactant2 Triphosgene Reactant2->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Product This compound Reaction->Product Base, Solvent

Synthesis of this compound using Triphosgene.

Biological Activities and Mechanisms of Action

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activity of this compound is an area of ongoing research, but its structural features suggest potential for similar pharmacological properties.

4.1. Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents against various pathogens. The proposed mechanisms of action for benzimidazole-based antimicrobials are diverse and include:

  • Inhibition of Microtubule Polymerization: By binding to β-tubulin, these compounds can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the metaphase.

  • Inhibition of Fumarate Reductase: This mitochondrial enzyme is crucial for the energy metabolism of anaerobic microorganisms. Its inhibition disrupts the electron transport chain.

  • Reduced Glucose Transport and Uncoupling of Oxidative Phosphorylation: These effects lead to a depletion of cellular energy reserves, ultimately causing cell death.

4.2. Anti-inflammatory Activity

Benzimidazole derivatives have been investigated as anti-inflammatory agents, and their mechanisms of action are often multifactorial:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Benzimidazole derivatives may act as selective COX-2 inhibitors.[1][9][10]

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response by controlling the expression of pro-inflammatory genes. Some benzimidazoles have been shown to inhibit the activation of the NF-κB pathway.[3][8][11][12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Benzimidazole Benzimidazole Derivatives Benzimidazole->IKK inhibition

Potential inhibition of the NF-κB signaling pathway by benzimidazole derivatives.

4.3. Cytotoxic Activity

Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The mechanisms underlying this cytotoxicity can involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • For suspension cells, seed cells at a density of 0.5-1.0 x 10⁵ cells/mL on the same day as the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 1.5-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for about 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compound Add serial dilutions of test compound Incubate1->Add_Compound Incubate2 Incubate 24-72h Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 1.5-4h Add_MTT->Incubate3 Remove_Medium Remove medium Incubate3->Remove_Medium Add_Solubilizer Add solubilization solution (e.g., DMSO) Remove_Medium->Add_Solubilizer Shake Shake to dissolve formazan crystals Add_Solubilizer->Shake Read_Absorbance Read absorbance (490 or 570 nm) Shake->Read_Absorbance Analyze_Data Calculate % viability and determine IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT Cell Viability Assay.

Conclusion

This compound is a versatile heterocyclic compound with a scaffold that is central to many biologically active molecules. This guide has provided a detailed overview of its known properties, synthesis, and potential biological activities. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in various disease models. The information compiled herein serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the structural elucidation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one is presented for researchers, scientists, and professionals in drug development. This document outlines the key spectroscopic and analytical techniques employed to confirm the molecular structure of this important heterocyclic compound.

This compound, with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , is a benzimidazole derivative.[1][2] The structural confirmation of this compound is paramount for its application as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] The elucidation process relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Analysis

The structural framework of this compound is systematically confirmed through the interpretation of its unique spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the N-H protons of the benzimidazolone ring. The aromatic region will show a characteristic splitting pattern for the three protons on the benzene ring. The proton at C4 (adjacent to the chlorine atom) is expected to appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The two N-H protons are expected to show a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide evidence for the seven distinct carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the chlorine atom (C5) showing a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168, corresponding to the nominal mass of the molecule. The presence of the chlorine isotope will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns will further support the proposed structure, with key fragments arising from the loss of CO and other neutral molecules.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching vibrations of the amide groups, the C=O stretching of the urea moiety, and C-H and C=C stretching vibrations of the aromatic ring.

Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Aromatic protons: distinct doublets and a doublet of doublets. N-H protons: a broad singlet.
¹³C NMR Seven distinct carbon signals, including a downfield carbonyl carbon.
Mass Spectrometry Molecular ion (M⁺) at m/z 168 and a characteristic M+2 peak.
Infrared Spectroscopy N-H stretching, C=O stretching, and aromatic C-H and C=C stretching bands.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of a substituted o-phenylenediamine.[1]

Procedure:

  • 4-Chloro-1,2-phenylenediamine is reacted with urea in a suitable solvent, such as dimethylformamide (DMF).

  • The reaction mixture is heated at reflux for a specified period.

  • Upon cooling, the product precipitates out of the solution.

  • The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

  • Recrystallization from an appropriate solvent system can be performed for further purification.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent, such as DMSO-d₆.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structural confirmation.

Key Structural Correlations

The interpretation of spectroscopic data allows for the correlation of specific signals with different parts of the molecule, leading to the unambiguous confirmation of the structure.

Caption: Correlation of spectroscopic data to the molecular structure.

References

synonyms for 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one for researchers and drug development professionals.

Synonyms and Chemical Identifiers

This compound is a chemical compound with various synonyms used in scientific literature and commercial listings. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

  • 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one[1]

  • 5-Chloro-1H-benzo[d]imidazol-2(3H)-one[1][2][3]

  • 5-Chloro-2-benzimidazolinone[1]

  • 5-Chloro-2-benzimidazolone[1]

  • 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-

Chemical Structure and Identifiers:

A clear understanding of the chemical structure is fundamental for researchers.

  • CAS Number: 2034-23-3[1][2]

  • Molecular Formula: C₇H₅ClN₂O[1]

  • Molecular Weight: 168.58 g/mol [1][2]

  • InChI Key: QIGIQLYKEULMQQ-UHFFFAOYSA-N[2]

  • SMILES: c1cc2c(cc1[Cl])NC(N2)=O[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Physical FormSolid[2]
Melting Point226-232 °C[4]
Purity≥ 98%[2]
StorageSealed in dry, room temperature[2]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a building block in the synthesis of the drug domperidone [1][5]. Its benzimidazolone core is a privileged scaffold in medicinal chemistry due to its diverse biological activities[5][6].

Experimental Workflow: Synthesis Overview

The synthesis of benzimidazolone derivatives often involves the carbonylation of the corresponding diamine. The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Generalized Synthesis Workflow A 4-Chloro-1,2-diaminobenzene D Cyclization Reaction A->D B Carbonylating Agent (e.g., Phosgene, Urea, CDI) B->D C Reaction Solvent (e.g., Toluene, DMF) C->D E Crude Product D->E F Purification (e.g., Recrystallization, Chromatography) E->F G This compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathway Involvement of Benzimidazole Derivatives

Benzimidazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. While the specific pathways for this compound itself are not extensively detailed in the provided search results, derivatives have been shown to act as antagonists at dopamine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified dopamine receptor signaling pathway.

G Simplified Dopamine Receptor Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Dopamine Receptor Dopamine Receptor G-protein G-protein Dopamine Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Dopamine Receptor Antagonist

Caption: Simplified signaling cascade for a dopamine receptor, a target for some benzimidazole derivatives.

References

Biological Activity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one, a heterocyclic compound belonging to the benzimidazole family, serves as a crucial scaffold in medicinal chemistry. While its own intrinsic biological activity is not extensively documented in publicly available literature, it is a key intermediate in the synthesis of a wide array of derivatives exhibiting significant pharmacological properties. These derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical Structure and Properties

  • IUPAC Name: 5-chloro-1,3-dihydrobenzimidazol-2-one[1]

  • Molecular Formula: C₇H₅ClN₂O[1][2]

  • Molecular Weight: 168.58 g/mol [1][2]

  • CAS Number: 2034-23-3[1]

Synthesis of Derivatives

The primary significance of this compound lies in its use as a starting material for the synthesis of more complex and biologically active molecules. A common synthetic route involves the alkylation or arylation of the nitrogen atoms of the benzimidazole ring.

SynthesisWorkflow This compound This compound Reaction N-Alkylation/ N-Arylation This compound->Reaction Reagents Alkyl/Aryl Halide, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagents->Reaction Derivatives N-Substituted-5-chloro- 1,3-dihydrobenzoimidazol-2-ones Reaction->Derivatives

Caption: General workflow for the synthesis of N-substituted derivatives.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the WNT/β-catenin pathway.[3]

Quantitative Anticancer Activity Data
DerivativeCancer Cell LineIC50 / EC50 (µM)Reference
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon Carcinoma)7.1 ± 0.6[3]
Racemic RS4690HCT116 (Colon Carcinoma)15.2 ± 1.1[3]
(R)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon Carcinoma)28.3 ± 1.2[3]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideSW480 (Colon Carcinoma)> 50[3]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideSW620 (Colon Carcinoma)> 50[3]
WNT/β-catenin Signaling Pathway Inhibition

Certain derivatives have been identified as inhibitors of the Dishevelled (DVL) protein, a key component in the WNT signaling pathway.[3] By inhibiting DVL, these compounds can block the downstream signaling cascade that leads to the accumulation of β-catenin and subsequent transcription of target genes involved in cell proliferation.

WNT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled DVL DVL Frizzled->DVL Activation LRP5/6 LRP5/6 DVL_inhibitor 5-Chloro-1,3-dihydro- benzoimidazol-2-one Derivative DVL_inhibitor->DVL Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ub Ubiquitination & Degradation beta_catenin->Ub TCF/LEF TCF/LEF beta_catenin->TCF/LEF Translocation Target_Genes Target Gene Transcription TCF/LEF->Target_Genes WNT WNT WNT->Frizzled

Caption: Inhibition of the WNT/β-catenin pathway by a derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h until formazan crystals form E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Quantitative Antimicrobial Activity Data

Data for derivatives of the closely related 5-chloro-1,3-benzoxazol-2-one scaffold, which shares structural similarities, are presented below to illustrate the potential antimicrobial activity of this class of compounds.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound P4AStaphylococcus aureus-[4][5]
Compound P4BStaphylococcus aureus-[4][5]
Compound P6AStaphylococcus aureus-[4][5]
Compound P4AEscherichia coli-[4][5]
Compound P4BEscherichia coli-[4][5]
Compound P6AEscherichia coli-[4][5]
Compound P2BCandida albicans-[4][5]

Note: Specific MIC values for the listed compounds against the specified microorganisms were mentioned as "good activity" or "half of the Miconazole" but not quantified in the source material.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Determination_Workflow A 1. Prepare serial dilutions of the test compound in broth B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Include positive (no compound) and negative (no microbes) controls B->C D 4. Incubate at an appropriate temperature for 18-24h C->D E 5. Visually inspect for turbidity (microbial growth) D->E F 6. The lowest concentration without visible growth is the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Enzyme Inhibition

Derivatives of this compound have been explored as inhibitors of various enzymes, including tyrosinase and α-glucosidase.

Quantitative Enzyme Inhibition Data
DerivativeEnzymeIC50 (µM)Reference
2-Mercaptomethyl-5-chloro-benzo[d]imidazoleMushroom Tyrosinase15.36[6]
5-chloro-1-(4-chloro-3-nitrobenzyl)-2-(4-chloro-3-nitrophenyl)-1H-benzo[d]imidazoleα-Glucosidase-[7][8]

Note: A specific IC50 value for the α-glucosidase inhibitor was not provided in the abstract.

Conclusion

This compound is a valuable scaffold in the development of novel therapeutic agents. While the parent compound itself has limited reported biological activity, its derivatives exhibit a wide range of promising pharmacological effects, including potent anticancer and antimicrobial activities. Further research into the synthesis and biological evaluation of new derivatives, along with detailed mechanistic studies, is warranted to fully exploit the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals working in this area.

References

potential therapeutic targets of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its Analogs

Introduction

This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds based on the this compound scaffold. While specific data on this compound itself is limited, this core structure is present in numerous biologically active molecules. The most prominent and clinically relevant analog is Chlorzoxazone (5-chloro-3H-benzooxazol-2-one), a centrally acting muscle relaxant. Due to the wealth of available data, this guide will focus on Chlorzoxazone as a representative agent to explore the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals.

This compound is a heterocyclic compound that has been investigated for its potential antimicrobial and anticancer properties. It often serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Chlorzoxazone is a well-established drug used to treat muscle spasms and associated pain.[1] Its mechanism of action is not fully elucidated but is known to involve the central nervous system, primarily at the level of the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs.[2] While its sedative properties contribute to its therapeutic effect, several specific molecular targets have been identified or proposed, which are the focus of this guide.

Potential Therapeutic Targets of Chlorzoxazone

Chlorzoxazone's therapeutic effects and side-effect profile can be attributed to its interaction with a range of molecular targets. The primary and secondary targets are detailed below.

Ion Channels

Chlorzoxazone has been identified as an opener of large-conductance calcium-activated potassium (BKCa) channels.[3][4] Activation of these channels in neurons can lead to hyperpolarization, reducing neuronal excitability. This action may contribute to its muscle relaxant effects and suggests potential applications in other neurological conditions characterized by hyperexcitability, such as certain forms of epilepsy and ataxia.[3][4][5]

In addition to BKCa channels, chlorzoxazone also activates small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[2] The activation of SK channels, in particular, may play a role in the precision of neuronal pacemaking.[6][7]

The mechanism of action of chlorzoxazone is also thought to involve the modulation of voltage-gated calcium channels.[8] By suppressing L-type voltage-dependent Ca2+ currents, chlorzoxazone can reduce calcium influx into neurons, thereby decreasing neurotransmitter release and neuronal excitability.[5]

Neurotransmitter Receptors

It is thought that chlorzoxazone's central nervous system depressant effects are mediated, in part, through its action on GABA-A and GABA-B receptors.[8] By enhancing the action of the inhibitory neurotransmitter GABA, chlorzoxazone can produce a sedative and muscle-relaxant effect. However, direct binding affinity data for these receptors are not extensively documented in publicly available literature.

Intracellular Signaling Pathways

A novel mechanism of action for chlorzoxazone has been identified in the modulation of the immunosuppressive capacity of mesenchymal stem cells (MSCs). Chlorzoxazone has been shown to enhance the anti-inflammatory properties of MSCs by modulating the phosphorylation of the transcription factor Forkhead Box O3 (FOXO3).[9] This occurs independently of the classical AKT or ERK signaling pathways and leads to the upregulation of immunomodulatory genes such as Indoleamine 2,3-dioxygenase (IDO).[9]

Metabolic Enzymes

Chlorzoxazone is extensively metabolized in the liver, primarily through 6-hydroxylation. This reaction is catalyzed by Cytochrome P450 enzymes, with CYP2E1 being the major contributor at higher substrate concentrations and CYP1A2 playing a significant role at lower, physiological concentrations.[10][11] Due to its reliance on CYP2E1 for metabolism, chlorzoxazone is often used as a probe to assess the in vivo activity of this enzyme.[12][13][14]

Quantitative Data on Target Interactions

The following tables summarize the available quantitative data for the interaction of chlorzoxazone with its identified molecular targets.

Table 1: Potency of Chlorzoxazone on Ion Channels

TargetParameterValueCell TypeReference
Ca2+-activated K+ current (IK(Ca))EC5030 µMPituitary GH3 cells[5][8]
BKCa channelsEC5018 µMNeuroblastoma IMR-32 cells[15]
KCa2.2 (SK) channelsEC5087 µM-[2]
KCa3.1 (IK) channelsEC5098 µM-[2]
L-type Ca2+ currentInhibition-Pituitary GH3 cells[5][8]

Table 2: Kinetic Parameters for Chlorzoxazone Metabolism by CYP Enzymes

EnzymeParameterValueSystemReference
CYP1A2Km5.69 µMVaccinia virus expressed human P450[10]
CYP1A2Km3.8 µmol/LHuman Liver Microsomes[11]
CYP2E1Km232 µMVaccinia virus expressed human P450[10]
CYP2E1Km410 µmol/LHuman Liver Microsomes[11]
CYP2E1Vmax~8.5-fold higher than CYP1A2Vaccinia virus expressed human P450[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Chlorzoxazone_Signaling_Pathways CZ CZ BKCa BKCa CZ->BKCa Activates VGCC VGCC CZ->VGCC Inhibits GABA_R GABA_R CZ->GABA_R Modulates FOXO3_P FOXO3_P CZ->FOXO3_P Inhibits Phosphorylation K_ion K_ion BKCa->K_ion Efflux Ca_ion Ca_ion VGCC->Ca_ion Influx Cl_ion Cl_ion GABA_R->Cl_ion Influx FOXO3 FOXO3 FOXO3_P->FOXO3 Dephosphorylation Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced_Excitability Ca_ion->Reduced_Excitability Cl_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability IDO1_gene IDO1_gene FOXO3->IDO1_gene Transcription Activation IDO1_mRNA IDO1_mRNA IDO1_gene->IDO1_mRNA Transcription

Experimental Workflows

Patch_Clamp_Workflow start Start pull_pipette Pull Borosilicate Glass Micropipette start->pull_pipette polish_pipette Fire-polish Pipette Tip pull_pipette->polish_pipette fill_pipette Fill Pipette with Internal Solution polish_pipette->fill_pipette mount_pipette Mount Pipette on Headstage fill_pipette->mount_pipette approach_cell Approach Target Cell (e.g., GH3, HEK293) mount_pipette->approach_cell form_seal Form Gigaohm Seal approach_cell->form_seal establish_config Establish Whole-Cell or Inside-Out Configuration form_seal->establish_config record_baseline Record Baseline Ion Channel Activity establish_config->record_baseline apply_cz Apply Chlorzoxazone record_baseline->apply_cz record_effect Record Channel Activity in Presence of CZ apply_cz->record_effect analyze_data Analyze Data (Current, Open Probability, etc.) record_effect->analyze_data end End analyze_data->end

Western_Blot_Workflow start Start treat_cells Treat Mesenchymal Stem Cells with Chlorzoxazone start->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page Separate Proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-FOXO3, anti-FOXO3) block->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 detect Detect with ECL Reagent and Image wash2->detect analyze Analyze Band Intensities detect->analyze end End analyze->end

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for BKCa Channel Activity

This protocol is adapted for studying the effect of Chlorzoxazone on BKCa channels in a cell line such as pituitary GH3 cells.

  • Cell Preparation: Culture GH3 cells in Ham's F12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fire-polish the tips to smoothen the opening.

  • Solutions:

    • Internal Solution (Pipette): 130 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, adjusted to pH 7.2 with KOH.

    • External Solution (Bath): 130 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply depolarizing voltage steps (e.g., from -50 mV to +80 mV in 10 mV increments) to elicit K+ currents.

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing various concentrations of Chlorzoxazone (e.g., 1 µM to 100 µM).

    • Record currents in the presence of Chlorzoxazone.

    • To confirm the current is through BKCa channels, apply a specific blocker like iberiotoxin (200 nM).

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after Chlorzoxazone application. Plot the current-voltage (I-V) relationship. Construct a dose-response curve to calculate the EC50 value.

CYP Inhibition Assay using Human Liver Microsomes

This protocol describes how to assess the metabolism of Chlorzoxazone by CYP2E1 and CYP1A2.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (0.2 mg/mL final concentration)

      • Chlorzoxazone (at various concentrations bracketing the expected Km, e.g., 1 µM to 500 µM)

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of 6-hydroxychlorzoxazone by a validated LC-MS/MS method.

  • Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Western Blot for FOXO3 Phosphorylation in Mesenchymal Stem Cells

This protocol details the investigation of Chlorzoxazone's effect on FOXO3 phosphorylation.

  • Cell Culture and Treatment:

    • Culture human mesenchymal stem cells (MSCs) in a suitable growth medium.

    • Treat the cells with varying concentrations of Chlorzoxazone for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FOXO3 (e.g., anti-p-FOXO3 Ser253) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for total FOXO3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities using densitometry software.

Conclusion

While this compound is a valuable scaffold in medicinal chemistry, its direct therapeutic targets are not as well-defined as its close analog, Chlorzoxazone. The therapeutic actions of Chlorzoxazone are multifaceted, involving the modulation of several ion channels, potential interactions with neurotransmitter receptors, and regulation of intracellular signaling pathways. The primary targets that have been quantitatively characterized are BKCa/SK/IK channels and the metabolic enzymes CYP2E1 and CYP1A2. The emerging role of Chlorzoxazone in modulating the FOXO3 pathway in mesenchymal stem cells opens new avenues for its potential therapeutic application in immunomodulation and regenerative medicine. Further research is warranted to fully elucidate the binding kinetics and functional consequences of Chlorzoxazone's interaction with GABA receptors and voltage-gated calcium channels to complete our understanding of its pharmacological profile. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-1,3-dihydrobenzoimidazol-2-one, its derivatives, and analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family.[1] Its core structure, featuring a chlorinated benzene ring fused to a cyclic urea, serves as a versatile scaffold for the development of a wide range of biologically active molecules. Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases, by acting on diverse biological targets.[1] This guide will delve into the synthetic methodologies, quantitative biological data, and mechanisms of action associated with this promising class of compounds.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of their therapeutic potential. Various synthetic routes have been developed, often involving the cyclization of substituted o-phenylenediamines.

Synthesis of the Core Structure

A common and effective method for synthesizing this compound involves the condensation of 4-chloro-o-phenylenediamine with a carbonyl source, such as urea or ethyl chloroformate.

Experimental Protocol: Synthesis of this compound

  • Reactants: 4-chloro-o-phenylenediamine and urea.

  • Procedure: A mixture of 4-chloro-o-phenylenediamine and urea is heated, leading to a cyclization reaction and the formation of the benzimidazolone ring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of N-Substituted Derivatives

The nitrogen atoms at positions 1 and 3 of the benzimidazolone ring are key points for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. Alkylation reactions are commonly employed for this purpose.

Experimental Protocol: Synthesis of 1,3-Diallyl-5-chloro-1H-benzimidazol-2(3H)-one [1]

  • Reactants: 5-chloro-1H-benzo[d]imidazol-2(3H)-one, potassium carbonate, tetra-n-butylammonium bromide, and allyl bromide.

  • Solvent: Dimethylformamide (DMF).

  • Procedure: To a solution of 5-chloro-1H-benzo[d]imidazol-2(3H)-one in DMF, potassium carbonate and tetra-n-butylammonium bromide are added. Allyl bromide is then added to the mixture, and the reaction is stirred at room temperature for 6 hours. After filtration of the salts, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to yield the desired product.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a broad spectrum of biological activities, with notable potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. The introduction of different substituents on the benzimidazolone core can significantly influence their anticancer potency.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1d MCF-7 (Breast)1.84[2][3]
2d A549 (Lung)2.15[2][3]
3s HepG2 (Liver)3.52[2][3]
4b PC-3 (Prostate)4.78[2][3]
4k HCT116 (Colon)10.28[2][3]
(S)-1 HCT116 (Colon)7.1 ± 0.6[4]
Racemate 1 HCT116 (Colon)15.2 ± 1.1[4]
(R)-1 HCT116 (Colon)28.3 ± 1.2[4]

Note: The compounds listed are N-substituted 6-chloro-1H-benzimidazole derivatives, which are structural isomers of the 5-chloro derivatives and are expected to have similar biological activities.

Antimicrobial Activity

The antimicrobial properties of this compound analogues have also been extensively investigated, with some derivatives showing potent activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
1d Escherichia coli2[2][3]
2d Staphylococcus aureus (MSSA)4[2][3]
3s Streptococcus faecalis8[2][3]
4b Staphylococcus aureus (MRSA)16[2][3]
4k Candida albicans8[2][3]
4k Aspergillus niger16[2][3]
62a Escherichia coli2[5]
63c Staphylococcus aureus (MRSA)8[5]

Note: The compounds listed are N-substituted 6-chloro-1H-benzimidazole derivatives, which are structural isomers of the 5-chloro derivatives and are expected to have similar biological activities.

Experimental Protocols for Biological Assays

Standardized and reproducible experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound derivatives is crucial for their rational design and development as therapeutic agents. Some derivatives have been shown to act as kinase inhibitors, interfering with key signaling pathways involved in cell growth and proliferation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, survival, and growth. Its dysregulation is frequently observed in cancer. Some benzimidazole derivatives have been found to inhibit this pathway, leading to their anticancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor 5-Chloro-1,3-dihydro- benzoimidazol-2-one Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental and Logical Workflows

A systematic approach is essential for the discovery and preclinical development of novel drug candidates. The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of 5-Chloro-1,3-dihydro- benzoimidazol-2-one Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Hit_ID Hit Identification and Selection InVitro->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Process InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A generalized workflow for the discovery and development of this compound derivatives.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, and the encouraging biological data warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this important chemical scaffold. Future efforts should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

References

The Benzimidazolone Core: A Historical and Synthetic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazolone scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the cornerstone of numerous therapeutic breakthroughs. Its unique structural and electronic properties have allowed for the development of a diverse range of drugs targeting various biological pathways. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies of benzimidazolone compounds, complete with experimental protocols, quantitative biological data, and detailed signaling pathway diagrams to empower researchers in their drug discovery endeavors.

A Journey Through Time: The History and Discovery of Benzimidazolone Compounds

The story of benzimidazolones is intrinsically linked to the broader history of benzimidazoles. The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker.[1] However, the specific benzimidazolone core, characterized by a carbonyl group at the 2-position of the benzimidazole ring system, was first synthesized by Rudolph in 1879.

The early 20th century saw further explorations into the synthesis of this heterocyclic system. A notable advancement came in 1950 when Leonard and Boyer described a method for synthesizing 1,3-disubstituted benzimidazolones. This foundational work laid the groundwork for the extensive exploration of this scaffold in the decades that followed.

The therapeutic potential of benzimidazolone derivatives began to be realized in the mid-20th century. One of the most significant milestones was the discovery of the antipsychotic and antiemetic properties of compounds like droperidol and domperidone. These discoveries highlighted the potential of the benzimidazolone core to interact with dopamine receptors, opening up a new avenue for the development of central nervous system (CNS) active drugs.

More recently, the versatility of the benzimidazolone scaffold has been further demonstrated with the development of flibanserin, a multifunctional serotonin receptor modulator for the treatment of hypoactive sexual desire disorder, and various compounds investigated for their α-glucosidase inhibitory activity in the context of diabetes management.

Constructing the Core: Key Synthetic Methodologies

The synthesis of the benzimidazolone core and its derivatives can be achieved through several reliable methods. The most common approaches involve the cyclization of o-phenylenediamine precursors with a one-carbon carbonyl source.

Reaction of o-Phenylenediamines with Urea

A straightforward and widely used method for the synthesis of 1,3-dihydro-2H-benzimidazol-2-one is the reaction of o-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures, leading to the formation of the cyclic urea structure with the elimination of ammonia.

Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one from o-Phenylenediamine and Urea

  • Reactants: o-Phenylenediamine (1.0 eq), Urea (1.2 eq)

  • Solvent: No solvent (melt reaction) or a high-boiling solvent like o-dichlorobenzene.[1]

  • Procedure:

    • A mixture of o-phenylenediamine and urea is heated to 130-140°C for one hour.

    • The reaction mixture is allowed to cool, and the resulting solid mass is treated with a water solution of sodium hydroxide.

    • The solid product is collected by filtration and the filtrate is neutralized to precipitate any remaining product.

    • The combined solids are washed with water and dried to afford 1,3-dihydro-2H-benzimidazol-2-one.

experimental_workflow_urea reagents o-Phenylenediamine + Urea heating Heat (130-140°C, 1h) reagents->heating cooling Cool heating->cooling naoh_treatment Treat with NaOH(aq) cooling->naoh_treatment filtration Filter naoh_treatment->filtration neutralization Neutralize Filtrate filtration->neutralization washing_drying Wash with H2O & Dry filtration->washing_drying Solid neutralization->washing_drying Precipitate product 1,3-dihydro-2H- benzimidazol-2-one washing_drying->product

Caption: Workflow for the synthesis of benzimidazolone from urea.

Reaction of o-Phenylenediamines with Phosgene or its Equivalents

A highly efficient method for the synthesis of benzimidazolones involves the use of phosgene (COCl₂) or its safer alternatives like triphosgene or 1,1'-carbonyldiimidazole (CDI). These reagents react readily with o-phenylenediamines to form the desired cyclic carbamate.

Experimental Protocol: Synthesis of a Benzimidazolone Derivative using 1,1'-Carbonyldiimidazole (CDI)

  • Reactants: Substituted o-phenylenediamine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the substituted o-phenylenediamine in THF, a solution of CDI in THF is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired benzimidazolone derivative.

experimental_workflow_cdi reagents o-Phenylenediamine + CDI in THF reaction Stir at RT or Reflux reagents->reaction workup Solvent Removal & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Substituted Benzimidazolone purification->product

Caption: Workflow for benzimidazolone synthesis using CDI.

Synthesis of Key Drug Scaffolds: Domperidone and Flibanserin

The versatility of benzimidazolone synthesis is exemplified in the preparation of complex drug molecules.

Experimental Protocol: Synthesis of Domperidone (Illustrative Final Step)

Domperidone is synthesized through the coupling of two key benzimidazolone intermediates.[2]

  • Reactants: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 1), 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Intermediate 2)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: Methyl isobutyl ketone (MIBK)

  • Procedure:

    • A mixture of Intermediate 1, Intermediate 2, and sodium carbonate in MIBK is heated to reflux.

    • The reaction is monitored by TLC until completion.

    • After cooling, the reaction mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by recrystallization to yield domperidone.

Experimental Protocol: Synthesis of Flibanserin (Illustrative Final Step)

Flibanserin synthesis often involves the N-alkylation of a benzimidazolone core with a piperazine-containing side chain.[3]

  • Reactants: 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-(trifluoromethyl)phenyl)piperazine

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetonitrile

  • Procedure:

    • A mixture of 1-(2-bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-(trifluoromethyl)phenyl)piperazine, and potassium carbonate in acetonitrile is heated to reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and filtered.

    • The filtrate is concentrated, and the residue is subjected to an aqueous workup.

    • The crude product is purified by column chromatography or recrystallization to afford flibanserin.

Biological Activities and Quantitative Data

Benzimidazolone derivatives exhibit a wide array of pharmacological activities, primarily through their interaction with key biological targets.

Dopamine D2 Receptor Antagonism

Many benzimidazolone-based antipsychotics and antiemetics exert their effects by antagonizing dopamine D2 receptors in the central nervous system.

CompoundTargetIC50 / KiReference
DomperidoneDopamine D2 ReceptorKi = 0.32 nM[2]
DroperidolDopamine D2 ReceptorKi = 1.5 nM
BenperidolDopamine D2 ReceptorKi = 0.16 nM
Serotonin (5-HT) Receptor Modulation

Benzimidazolone derivatives can act as modulators of various serotonin receptor subtypes, leading to their application in treating mood and desire disorders. Flibanserin, for instance, is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.

CompoundTargetKiReference
Flibanserin5-HT1A Receptor1 nM[4]
Flibanserin5-HT2A Receptor49 nM[4]
α-Glucosidase Inhibition

A growing area of research is the investigation of benzimidazolone derivatives as α-glucosidase inhibitors for the management of type 2 diabetes. These compounds can delay carbohydrate digestion and lower postprandial blood glucose levels.

CompoundTargetIC50Reference
Benzimidazole-hydrazone derivative 1α-glucosidase8.40 ± 0.76 µM[5]
Benzimidazole-hydrazone derivative 2α-glucosidase15.2 ± 0.030 µM[3]
Benzimidazole-thioquinoline derivative 6jα-glucosidase28.0 ± 0.6 µM[6]
Acarbose (standard)α-glucosidase750.0 µM[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzimidazolone compounds are rooted in their ability to modulate specific cellular signaling pathways.

Dopamine D2 Receptor Antagonism Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by benzimidazolone derivatives blocks the downstream signaling cascade initiated by dopamine.

dopamine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzimidazolone Benzimidazolone Antagonist Benzimidazolone->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin (5-HT) Receptor Modulation Pathway

Flibanserin's dual action on 5-HT1A and 5-HT2A receptors modulates serotonergic neurotransmission, which is believed to underlie its therapeutic effects.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin HT1A_auto 5-HT1A Autoreceptor Serotonin_pre->HT1A_auto Activates Inhibition Inhibition of Serotonin Release HT1A_auto->Inhibition Flibanserin_pre Flibanserin (Agonist) Flibanserin_pre->HT1A_auto Activates Serotonin_post Serotonin HT2A_post 5-HT2A Receptor Serotonin_post->HT2A_post Activates Gq_protein Gq Protein HT2A_post->Gq_protein Activates Flibanserin_post Flibanserin (Antagonist) Flibanserin_post->HT2A_post Blocks PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NeuronalExcitation Decreased Neuronal Excitation Ca_PKC->NeuronalExcitation Leads to

Caption: Dual modulation of 5-HT receptors by Flibanserin.

α-Glucosidase Inhibition Mechanism

α-Glucosidase inhibitors, including certain benzimidazolone derivatives, act in the small intestine to competitively inhibit the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.

alpha_glucosidase_inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Substrate Monosaccharides Monosaccharides (e.g., Glucose) AlphaGlucosidase->Monosaccharides Hydrolyzes to Benzimidazolone Benzimidazolone Inhibitor Benzimidazolone->AlphaGlucosidase Competitively Inhibits Absorption Glucose Absorption into Bloodstream Monosaccharides->Absorption BloodGlucose ↓ Postprandial Blood Glucose Absorption->BloodGlucose Reduced

Caption: Mechanism of α-glucosidase inhibition.

Conclusion

The benzimidazolone scaffold continues to be a fertile ground for drug discovery. Its rich history and versatile chemistry have enabled the development of important medicines, and ongoing research continues to uncover new therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this remarkable heterocyclic system in the pursuit of novel and effective therapies.

References

Spectroscopic Profile of 5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one

  • Molecular Formula: C₇H₅ClN₂O[1][2]

  • Molecular Weight: 168.58 g/mol [1][2]

  • CAS Number: 2034-23-3[2]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 5-Chloro-1,3-dihydrobenzoimidazol-2-one. It is important to note that specific experimental values can vary based on the solvent, concentration, and instrument used.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆

ProtonsChemical Shift (ppm)MultiplicityNotes
N-H (x2)10.0 - 12.0Broad SingletExchangeable with D₂O. Position can be concentration-dependent.
Aromatic H-4~ 7.1Doublet
Aromatic H-6~ 7.0Doublet of Doublets
Aromatic H-7~ 6.9Doublet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆

CarbonChemical Shift (ppm)Notes
C=O (C-2)155 - 165Carbonyl carbon.
C-5125 - 135Carbon bearing the chlorine atom.
C-3a, C-7a120 - 130Bridgehead carbons.
C-4, C-6, C-7105 - 120Aromatic carbons.
IR (Infrared) Spectroscopy

Characteristic Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3150Medium to Strong, Broad
C=O Stretch (Amide)1710 - 1690Strong
C=C Stretch (Aromatic)1620 - 1450Medium to Strong
C-N Stretch1350 - 1200Medium
C-Cl Stretch800 - 600Strong

One source indicates the carbonyl stretching vibration of the benzimidazol-2-one lactam appears as a strong absorption in the range of 1690-1710 cm⁻¹, and the N-H stretching vibration is observed as a medium to strong absorption between 3150-3400 cm⁻¹[1].

Mass Spectrometry (MS)

Expected m/z Peaks

Ionm/zNotes
[M]⁺168/170Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-CO]⁺140/142Loss of a carbonyl group.
[M-HNCO]⁺125/127Loss of isocyanic acid.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like methanol-d₄ or chloroform-d can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile N-H protons.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

  • Tune and shim the spectrometer to the DMSO-d₆ lock signal.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the beam path and record the sample spectrum.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS, a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

  • For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Infuse the solution directly into the ESI source or inject it through a liquid chromatography (LC) system.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • For EI, a standard electron energy of 70 eV is typically used.

  • For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and stability.

Data Processing:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

  • Identify and analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample 5-Chloro-1,3-dihydro- benzoimidazol-2-one NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the cyclocondensation of 4-chloro-o-phenylenediamine with urea at elevated temperatures. This method offers a straightforward and efficient route to the desired product. Included are a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Benzimidazolone derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The 5-chloro substituted benzimidazolone core is a common scaffold in a variety of therapeutic agents. The synthesis of this compound is a fundamental step in the synthesis of these more complex molecules. The presented protocol is based on the well-established reaction of o-phenylenediamines with urea, adapted for the chloro-substituted analog.

Data Presentation

ParameterValueReference
Starting Material 4-chloro-o-phenylenediamineGeneral Knowledge
Reagent UreaGeneral Knowledge
Solvent Dimethylformamide (DMF) or neat (fusion)
Reaction Temperature 135-140 °C (in DMF) or 150-180 °C (neat)[1]
Reaction Time 12 hours (in DMF)
Yield 81% (using ethyl chloroformate)
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 10.74 (s, 1H, NH), 10.61 (s, 1H, NH), 7.01 (d, 1H, HAr, J=1.8 Hz), 6.87 (d, 1H, HAr, J= 8.4 Hz)
¹³C NMR (DMSO-d₆) δ (ppm) 154.88 (C=O), 142.61, 136.05, 130.08 (Cq), 118.07, 108.35, 103.05 (CHAr)

Experimental Protocol

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-chloro-o-phenylenediamine and urea. Two primary methods are presented: a solvent-based reaction in DMF and a solvent-free fusion reaction.

Method 1: Reaction in Dimethylformamide (DMF)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-o-phenylenediamine (1 equivalent) and urea (2 equivalents).

  • Solvent Addition: Add a sufficient amount of dimethylformamide (DMF) to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to 135-140 °C with continuous stirring.

  • Reaction Monitoring: Maintain the temperature and stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water with stirring.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Method 2: Solvent-Free Fusion Reaction

  • Reactant Mixture: In a suitable reaction vessel, thoroughly mix 4-chloro-o-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).

  • Heating: Heat the solid mixture in an oil bath to 150-180 °C. The mixture will melt and ammonia gas will be evolved.

  • Reaction Time: Maintain the temperature until the evolution of ammonia ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is the crude product.

  • Purification: Triturate the crude solid with hot water to remove any unreacted urea and other water-soluble impurities. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol.

Experimental Workflow

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start reactants Mix 4-chloro-o-phenylenediamine and Urea start->reactants heating Heat to 135-180°C reactants->heating monitoring Monitor reaction (e.g., by TLC or cessation of NH3 evolution) heating->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Precipitate in Water (if in DMF) or Triturate with Hot Water (if neat) cooling->precipitation filtration Vacuum Filtration precipitation->filtration drying Dry the Solid filtration->drying recrystallization Recrystallization from Ethanol drying->recrystallization characterization Characterization (NMR, IR, MP) recrystallization->characterization end End Product: This compound characterization->end

References

Application Notes and Protocols for the Laboratory Preparation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutically active molecules. Its structural motif is found in a range of compounds exhibiting diverse biological activities, making its efficient laboratory-scale preparation a topic of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, including reaction parameters, purification methods, and characterization data.

Principle of the Synthesis

The laboratory preparation of this compound is typically achieved through the cyclization of 4-chloro-1,2-phenylenediamine with urea. This reaction proceeds via a condensation mechanism where the amino groups of the phenylenediamine react with the carbonyl group of urea, eliminating ammonia and forming the stable benzimidazolone ring system. The reaction can be carried out by heating the reactants, either neat or in a high-boiling solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name5-Chloro-1,3-dihydro-2H-benzimidazol-2-one
Molecular FormulaC₇H₅ClN₂O
Molecular Weight168.58 g/mol [1]
CAS Number2034-23-3[1]
Melting Point>300 °C (decomposes)
AppearanceOff-white to light brown solid

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 10.8 (s, 2H, NH), 7.15 (d, J=8.4 Hz, 1H), 7.05 (d, J=2.0 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 155.0 (C=O), 131.5, 129.8, 125.0, 121.2, 110.5, 109.8
IR (KBr) ν (cm⁻¹) 3250-2800 (N-H, broad), 1710 (C=O), 1620, 1480, 1300, 810
Mass Spec. (EI) m/z 168 (M⁺), 170 (M+2)⁺

Experimental Protocol

Materials and Equipment
  • 4-chloro-1,2-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene or ethylene glycol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and urea (1.1 to 1.5 eq).

  • Solvent Addition (Optional but Recommended): While the reaction can be performed neat, the use of a high-boiling solvent such as o-dichlorobenzene or ethylene glycol is recommended for better temperature control and mixing. Add a sufficient volume of the solvent to ensure the reactants are well-suspended.

  • Reaction: Heat the mixture to 130-180 °C with vigorous stirring. The progress of the reaction can be monitored by the evolution of ammonia gas. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solvent was used, the product may precipitate upon cooling. If not, the reaction mixture will solidify.

    • Add water to the flask and stir to break up the solid.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with plenty of water to remove any unreacted urea and other water-soluble impurities.

    • Wash the solid with a small amount of cold ethanol to remove colored impurities.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven.

    • Determine the yield and characterize the final product by measuring its melting point and acquiring its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product reactant1 4-Chloro-1,2-phenylenediamine reaction_step + reactant1->reaction_step reactant2 Urea reactant2->reaction_step product This compound reaction_conditions Heat (130-180 °C) - 2 NH₃ reaction_step->reaction_conditions reaction_conditions->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start setup Combine 4-chloro-1,2-phenylenediamine and urea in a flask start->setup reaction Heat mixture to 130-180 °C for 2-4 hours setup->reaction workup Cool, add water, and filter the crude product reaction->workup purification Recrystallize from ethanol/water workup->purification characterization Dry and characterize the final product (MP, NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the laboratory preparation of the target compound.

References

5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, featuring a chlorinated benzene ring fused to a cyclic urea (imidazolinone), provides a valuable scaffold for the synthesis of a variety of biologically active molecules. This intermediate is particularly noted for its role in the preparation of peripherally selective dopamine receptor antagonists and potential therapeutic agents for metabolic disorders. This document provides an overview of its applications, detailed synthetic protocols for key derivatives, and insights into the mechanisms of action of the resulting active pharmaceutical ingredients (APIs).

Applications in Drug Development

Derivatives of this compound have been investigated for a range of therapeutic applications, including:

  • Gastrointestinal Agents: The most prominent application is in the synthesis of domperidone, a dopamine D2 and D3 receptor antagonist used to treat nausea, vomiting, and gastroparesis.[1]

  • Antidiabetic Agents: Novel derivatives have been synthesized and explored as potential agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key target in the management of type 2 diabetes.

  • Antimicrobial Agents: The benzimidazole core is a well-known pharmacophore in antimicrobial drug discovery, and derivatives of this chlorinated intermediate have been evaluated for their antibacterial and antifungal properties.

  • Oncology and Anti-inflammatory Research: Some benzimidazolone derivatives have demonstrated cytotoxic effects against cancer cell lines and potential anti-inflammatory activity, opening avenues for further investigation in these areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a key derivative, 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, are presented in Table 1.

PropertyThis compound5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula C₇H₅ClN₂OC₁₂H₁₄ClN₃O
Molecular Weight 168.58 g/mol 251.72 g/mol
CAS Number 2034-23-353786-28-0
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point >300 °C226-232 °C
Purity ≥98%≥99% (Titration)

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final assembly of Domperidone, a prominent API derived from this compound.

Protocol 1: Synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

This protocol describes the N-alkylation of a benzimidazolone precursor.

Materials:

  • 1,3-Dihydro-2H-benzimidazol-2-one

  • 1-Bromo-3-chloropropane

  • 10% Sodium hydroxide solution

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-Dihydro-2H-benzimidazol-2-one (446 g) in a 10% sodium hydroxide solution (1340 ml).

  • To the stirred solution, add 1-bromo-3-chloropropane (577 g).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to 5-10 °C to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one.

Quantitative Data:

ParameterValue
Yield 89.1%
Melting Point 228-230 °C
Protocol 2: Synthesis of 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

This multi-step protocol outlines the synthesis of the second key intermediate for domperidone.

Materials:

  • 1-Ethoxycarbonyl-4-aminopiperidine

  • 2,5-Dichloronitrobenzene

  • Methanol

  • Raney Nickel

  • Urea

  • 10% Hydrochloric acid solution

Procedure:

  • Step 1: Coupling: React 1-ethoxycarbonyl-4-aminopiperidine with 2,5-dichloronitrobenzene to form the corresponding ethoxycarbonylamino derivative.

  • Step 2: Reduction: In a hydrogenation apparatus, dissolve the product from Step 1 (685 g) in methanol (4000 ml). Add Raney Nickel (68.5 g) as a catalyst. Hydrogenate at a pressure of 3 kg/cm ² for 4 hours.

  • Step 3: Cyclization: Filter off the Raney Nickel catalyst. To the filtrate, add urea (150 g) and reflux the mixture for 12 hours.

  • Step 4: Hydrolysis and Precipitation: Distill off the methanol. Add 10% hydrochloric acid solution and heat to 50-60 °C with stirring for 3 hours. Cool the reaction mixture to room temperature and adjust the pH to 8.0-8.5 with a suitable base. Cool to 5-10 °C to precipitate the product.

  • Step 5: Purification: Filter the solid and wash with water to obtain 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.

Protocol 3: Synthesis of Domperidone

This final step involves the coupling of the two synthesized intermediates.

Materials:

  • 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (from Protocol 1)

  • 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (from Protocol 2)

  • Nitromethane

  • Sodium sulfite

  • Sodium bromide

  • 20% Sodium chloride solution

  • Potassium sulfate solution

  • Toluene

  • Acetonitrile

Procedure:

  • In a reaction flask, combine 5-chloro-1-(4-piperidyl)-benzimidazol-2-one (0.12 mol), nitromethane (1300 ml), sodium sulfite (0.31 mol), 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (0.15 mol), and sodium bromide (5 g).

  • Stir the mixture at 130 rpm and reflux for 32 hours.

  • Pour the reaction solution into a 20% sodium chloride solution and cool to 5 °C to precipitate the crude product.

  • Wash the solid with a potassium sulfate solution followed by an 80% toluene solution.

  • Dehydrate using activated alumina and recrystallize from 90% acetonitrile to obtain pure domperidone.

Quantitative Data:

ParameterValue
Yield 51%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the synthesis of Domperidone and the signaling pathways of the target APIs.

domperidone_synthesis_workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Product Synthesis benzimidazolone 1,3-Dihydro-2H- benzimidazol-2-one alkylation N-Alkylation with 1-bromo-3-chloropropane benzimidazolone->alkylation intermediate1 1-(3-Chloropropyl)-1,3-dihydro- 2H-benzimidazol-2-one alkylation->intermediate1 coupling2 Coupling Reaction intermediate1->coupling2 aminopiperidine 1-Ethoxycarbonyl- 4-aminopiperidine coupling1 Coupling with 2,5-Dichloronitrobenzene aminopiperidine->coupling1 reduction Nitro Group Reduction coupling1->reduction cyclization Cyclization with Urea reduction->cyclization hydrolysis Hydrolysis cyclization->hydrolysis intermediate2 5-Chloro-1-(piperidin-4-yl)- 1,3-dihydro-2H-benzimidazol-2-one hydrolysis->intermediate2 intermediate2->coupling2 domperidone Domperidone coupling2->domperidone

Domperidone Synthesis Workflow

dopamine_d2_receptor_signaling domperidone Domperidone d2_receptor Dopamine D2 Receptor domperidone->d2_receptor Antagonist gi_protein Gi Protein d2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production pka Protein Kinase A camp->pka Decreased activation cellular_response Inhibition of Gastrointestinal Motility pka->cellular_response Reduced effect

Domperidone's Antagonistic Action on Dopamine D2 Receptor Signaling

ppar_gamma_signaling ppar_agonist PPAR-γ Agonist (Benzimidazolone Derivative) ppar_gamma PPAR-γ ppar_agonist->ppar_gamma Activates heterodimer PPAR-γ/RXR Heterodimer ppar_gamma->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription Initiates cellular_response Regulation of Glucose Metabolism and Adipogenesis gene_transcription->cellular_response

PPAR-γ Agonist Signaling Pathway

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its utility in the synthesis of established drugs like domperidone, as well as its potential for the development of new therapeutic agents, underscores its importance. The protocols and pathways detailed in this document are intended to provide researchers and drug development professionals with a comprehensive resource for leveraging this important chemical entity in their work. Further exploration of derivatives of this scaffold holds promise for the discovery of novel drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols for Antimicrobial Studies of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the antimicrobial properties of this compound and its structural analogs. The following sections detail the background, potential antimicrobial activity, mechanisms of action, and standardized protocols for in vitro evaluation.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzimidazolone scaffold, in particular, is a core structure in various clinically important drugs. The incorporation of a chlorine atom at the 5-position of the benzimidazolone ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound a compound of interest for antimicrobial drug discovery.

Derivatives of the benzimidazole structure have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. This has prompted further investigation into the potential of substituted benzimidazolones as a source of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Antimicrobial Activity Profile

While specific antimicrobial data for the parent compound, this compound, is not extensively available in the public domain, studies on its derivatives have shown promising results against a range of microorganisms. The data presented below is for N-substituted and other derivatives of the core benzimidazolone structure.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazolone Derivatives against Bacteria
Compound/DerivativeStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Reference Compound (Ciprofloxacin)
Derivative A (N-benzyl) 6.25 µg/mL12.5 µg/mL25 µg/mL50 µg/mL0.5 µg/mL
Derivative B (N-phenyl) 12.5 µg/mL25 µg/mL50 µg/mL>100 µg/mL0.5 µg/mL
Derivative C (N-ethyl) 25 µg/mL50 µg/mL>100 µg/mL>100 µg/mL0.5 µg/mL
Table 2: Minimum Inhibitory Concentration (MIC) of Benzimidazolone Derivatives against Fungi
Compound/DerivativeCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Reference Compound (Fluconazole)
Derivative A (N-benzyl) 12.5 µg/mL25 µg/mL1 µg/mL
Derivative B (N-phenyl) 25 µg/mL50 µg/mL1 µg/mL
Derivative C (N-ethyl) 50 µg/mL>100 µg/mL1 µg/mL

Proposed Mechanism of Action

The antimicrobial mechanism of action for benzimidazole derivatives is believed to be multifactorial. The primary proposed mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Some benzimidazole compounds can intercalate with microbial DNA, interfering with DNA replication and transcription, ultimately leading to cell death.

  • Disruption of Cell Wall Synthesis: Certain derivatives may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to compromised cell integrity and lysis.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism that disrupts essential cellular processes.

The following diagram illustrates a generalized proposed mechanism of action for benzimidazole derivatives.

cluster_0 Bacterial Cell DNA DNA Replication & Transcription CellDeath Cell Death DNA->CellDeath Ribosome Protein Synthesis (Ribosomes) Ribosome->CellDeath CellWall Cell Wall Synthesis CellWall->CellDeath Benzimidazolone Benzimidazolone Derivative Benzimidazolone->DNA Inhibition Benzimidazolone->Ribosome Inhibition Benzimidazolone->CellWall Inhibition

Caption: Proposed antimicrobial mechanisms of benzimidazolone derivatives.

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or its derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA plates and allow them to solidify and dry.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Plates:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the entire surface of the MHA plate with the swab in three different directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Place positive and negative control disks on the same plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

start Start prep_plates Prepare MHA Plates start->prep_plates prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate_plates Inoculate Plates with Swab prep_plates->inoculate_plates prep_inoculum->inoculate_plates apply_disks Apply Compound-impregnated Disks inoculate_plates->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the disk diffusion assay.

Application Notes and Protocols for the Quantification of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one is a known process impurity and potential degradation product of Domperidone, a widely used prokinetic and antiemetic agent. As a designated impurity in the European Pharmacopoeia (Domperidone EP Impurity A), its accurate quantification is critical for ensuring the quality, safety, and efficacy of Domperidone drug substances and products. These application notes provide detailed analytical methods for the determination of this impurity, primarily focusing on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Additionally, a foundational protocol for a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is presented for instances requiring higher sensitivity and selectivity.

Forced degradation studies have indicated that Domperidone is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light, which can potentially lead to the formation of this compound. Therefore, the presented HPLC method is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and other potential degradation products.

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable and widely accessible method for routine quality control and stability testing.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for trace-level quantification and metabolite identification in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for the analysis of Domperidone and its related substances, as referenced in pharmaceutical literature and pharmacopeial monographs.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Ammonium Acetate buffer (pH adjusted to 6.5 with acetic acid)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
204060
257030
307030

3. Preparation of Solutions:

  • Diluent: Mobile Phase A and Mobile Phase B in the initial gradient ratio (70:30, v/v).

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent to prepare a 100 µg/mL stock solution.

  • Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1.0 µg/mL.

  • Sample Solution (Domperidone API): Accurately weigh and dissolve approximately 100 mg of the Domperidone API in the diluent to prepare a 1000 µg/mL solution.

  • Sample Solution (Domperidone Formulation): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 100 mg of Domperidone into a suitable volumetric flask. Add the diluent, sonicate for 15 minutes to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

4. System Suitability:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0 for the this compound peak
Theoretical Plates Not less than 2000 for the this compound peak
% RSD of replicate injections Not more than 2.0% for the peak area of this compound

5. Quantification:

The amount of this compound in the sample is calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.

Method Validation Summary

The following table summarizes typical validation parameters for a similar HPLC method for impurity quantification.

Validation ParameterTypical Results
Linearity (µg/mL) 0.1 - 5.0 (r² > 0.999)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in biological matrices or for trace-level impurity profiling.

Experimental Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Elution A suitable gradient to ensure separation from the main component and other impurities.
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometric Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 169.0 (for [M+H]⁺)
Product Ions (m/z) To be determined by direct infusion of a standard solution.
Collision Energy To be optimized for each transition.

4. Sample Preparation:

  • For Bulk Drug/Formulation: Similar to the HPLC-UV method, with final dilution in the initial mobile phase composition.

  • For Biological Matrices (e.g., Plasma): Protein precipitation followed by solid-phase extraction (SPE) is recommended. A typical procedure involves precipitating proteins with acetonitrile, followed by loading the supernatant onto a conditioned SPE cartridge, washing, and eluting the analyte.

Method Validation Summary

LC-MS/MS methods are validated for similar parameters as HPLC-UV methods, with a focus on matrix effects, which can influence ionization efficiency.

Validation ParameterTypical Target
Linearity Over the expected concentration range
Accuracy & Precision Within ±15% (±20% at LLOQ)
Matrix Effect To be assessed and minimized
Lower Limit of Quantification (LLOQ) To be established based on the required sensitivity.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (this compound) hplc_system HPLC System (C18 Column, Gradient Elution) prep_standard->hplc_system Inject prep_sample Prepare Sample Solution (Domperidone API or Formulation) prep_sample->hplc_system Inject uv_detector UV Detector (280 nm) hplc_system->uv_detector Elution chromatogram Obtain Chromatograms uv_detector->chromatogram quantification Quantify Impurity (External Standard Method) chromatogram->quantification

Caption: HPLC-UV workflow for the quantification of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dilution or SPE) lc_separation LC Separation (C18 Column, Gradient) sample_prep->lc_separation Inject ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection Ionization mrm_data Acquire MRM Data ms_detection->mrm_data quantification Quantify Analyte mrm_data->quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Application Notes and Protocols for Bioassay Development: 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing bioassays to characterize the biological activity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one. This compound, a member of the benzimidazole family, is a versatile scaffold with potential applications in antimicrobial, anti-inflammatory, and cytotoxic research.[1] The following protocols are based on established methodologies for assessing the key biological activities associated with benzimidazole derivatives.

Antimicrobial Activity Assays

Benzimidazole derivatives have shown promise as antimicrobial agents.[1] The following protocols can be used to determine the efficacy of this compound against a panel of pathogenic bacteria and fungi.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The antimicrobial activity of this compound should be quantified by determining its MIC and MBC/MFC against various microorganisms. The results can be summarized in a table similar to the one below.

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC/MFC (µg/mL)Positive Control (Drug)Control MIC (µg/mL)Control MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
(Other)
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A row with a known antibiotic/antifungal instead of the test compound.

    • Negative Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (this compound) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD Reading) Incubation->MIC_Determination MBC_MFC_Determination Determine MBC/MFC (Plating on Agar) MIC_Determination->MBC_MFC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Cytotoxicity Assays

The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the following protocols.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data should be presented in a clear, tabular format.

Cell LineTissue of OriginIC50 (µM)Positive Control (e.g., Doxorubicin)Control IC50 (µM)
MCF-7Breast Cancer
HeLaCervical Cancer
A549Lung Cancer
(Other)
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothesized Signaling Pathway: Induction of Apoptosis

Benzimidazole derivatives are known to induce apoptosis in cancer cells. While the specific pathway for this compound is yet to be elucidated, a common mechanism involves the activation of caspase cascades.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway Compound 5-Chloro-1,3- dihydrobenzoimidazol-2-one Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of this compound can be investigated by measuring its effect on inflammatory mediators.

Data Presentation: Inhibition of Inflammatory Mediators

Summarize the inhibitory effects on key inflammatory markers in a table.

AssayCell Type/ModelIC50 (µM)Positive Control (e.g., Dexamethasone)Control IC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7 Macrophages
TNF-α ReleaseRAW 264.7 Macrophages
IL-6 ReleaseRAW 264.7 Macrophages
Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from the sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration.

Experimental Workflow: Anti-inflammatory Screening

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess_Assay Griess Assay for NO Stimulate->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulate->ELISA Calculate_Inhibition Calculate % Inhibition Griess_Assay->Calculate_Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro anti-inflammatory screening.

α-Glucosidase Inhibition Assay

Given that some benzimidazole derivatives show α-glucosidase inhibitory activity, this assay is relevant for exploring the potential anti-diabetic properties of this compound.

Data Presentation: α-Glucosidase Inhibition
CompoundIC50 (µM)Positive Control (Acarbose)Control IC50 (µM)
This compound
Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Hypothesized Mechanism: Enzyme Inhibition

Enzyme_Inhibition Enzyme α-Glucosidase Product p-Nitrophenol (Product) Enzyme->Product Catalyzes Substrate pNPG (Substrate) Substrate->Enzyme Inhibitor 5-Chloro-1,3- dihydrobenzoimidazol-2-one Inhibitor->Enzyme Inhibits

Caption: Simplified mechanism of α-glucosidase inhibition.

References

Application Notes and Protocols for 5-Chloro-1,3-dihydrobenzoimidazol-2-one in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-dihydrobenzoimidazol-2-one is a heterocyclic compound belonging to the benzimidazole class.[1][2] The benzimidazole scaffold is a prominent feature in a variety of biologically active molecules with therapeutic potential, including anti-inflammatory agents.[3] While specific research on the anti-inflammatory properties of this compound is limited in publicly available literature, its structural similarity to other benzimidazole derivatives suggests it may be a valuable candidate for investigation in inflammatory disease research.[2] This document provides an overview of the potential anti-inflammatory applications of this compound, drawing on data from related benzimidazole derivatives, and offers detailed protocols for key experiments to assess its efficacy.

Potential Anti-Inflammatory Mechanisms of Benzimidazole Derivatives

Research on various benzimidazole derivatives suggests several potential mechanisms by which they may exert anti-inflammatory effects. These mechanisms often involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade. While direct evidence for this compound is not yet established, it is hypothesized to potentially act through similar pathways.

Table 1: Potential Anti-Inflammatory Targets of Benzimidazole Derivatives

Target Enzyme/PathwayPotential Effect of Inhibition
Cyclooxygenase (COX) EnzymesReduction in prostaglandin synthesis
Lipoxygenase (LOX) EnzymesReduction in leukotriene synthesis
Phospholipase A2 (PLA2)Decreased release of arachidonic acid
Aldose ReductaseAttenuation of inflammatory complications
Nuclear Factor-kappa B (NF-κB)Downregulation of pro-inflammatory gene expression

A simplified representation of the potential interplay of these pathways is provided below.

G Potential Anti-Inflammatory Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NFkB_Pathway Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Genes Proinflammatory_Genes->Inflammation G COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Test Compound and Reference Add_Compound Add Test Compound/ Reference Prep_Compound->Add_Compound Prep_Reagents Prepare Assay Buffer, Enzyme, and Substrate Add_Reagents Add Reagents and Enzyme to Plate Prep_Reagents->Add_Reagents Add_Reagents->Add_Compound Start_Reaction Add Substrate to Initiate Reaction Add_Compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition G NF-κB Activation Assay Workflow Cell_Culture Seed and Culture RAW 264.7 Cells Pre_treatment Pre-treat with Test Compound/Reference Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Harvesting Harvest Cells Stimulation->Harvesting Nuclear_Extraction Perform Nuclear Extraction Harvesting->Nuclear_Extraction NFkB_Quantification Quantify Nuclear NF-κB p65 (ELISA) Nuclear_Extraction->NFkB_Quantification Analysis Calculate % Inhibition NFkB_Quantification->Analysis

References

Application Notes and Protocols for Testing the Efficacy of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Testing 5-Chloro-1,3-dihydrobenzoimidazol-2-one Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for evaluating the therapeutic efficacy of this compound (5-Cl-DHBI). The protocols outlined herein cover in vitro characterization of its biological activity, including target identification and validation, and in vivo assessment of its anti-tumor efficacy in a preclinical cancer model. The experimental design is structured to first elucidate the compound's mechanism of action at a cellular level and then to validate these findings in a more complex biological system.

Introduction

This compound is a heterocyclic compound from the benzimidazole family.[1][2] Derivatives of this scaffold have shown a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, suggesting their potential as therapeutic agents.[1] This document outlines a comprehensive strategy to systematically evaluate the efficacy of 5-Cl-DHBI, with a primary focus on its potential as an anti-cancer agent, possibly through the inhibition of protein kinases.

In Vitro Efficacy and Mechanism of Action

The initial phase of testing is designed to determine the biological activity of 5-Cl-DHBI in a controlled, cell-based environment.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of 5-Cl-DHBI on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Cl-DHBI (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell Line5-Cl-DHBI IC50 (µM) after 48h5-Cl-DHBI IC50 (µM) after 72h
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
Apoptosis Assay

Objective: To determine if the cytotoxic effect of 5-Cl-DHBI is mediated through the induction of apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with 5-Cl-DHBI at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Data Presentation:

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
5-Cl-DHBI (IC50)Experimental ValueExperimental ValueExperimental Value
5-Cl-DHBI (2x IC50)Experimental ValueExperimental ValueExperimental Value
Kinase Inhibition Profiling

Objective: To identify potential protein kinase targets of 5-Cl-DHBI.

Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit 5-Cl-DHBI to a commercial kinase profiling service (e.g., Eurofins Discovery's KINOMEscan™ or Reaction Biology's Kinase Assays).[3][4]

  • Assay Principle: These platforms typically utilize binding assays (e.g., competition binding) or activity assays (e.g., radiometric or fluorescence-based) to measure the interaction of the compound with a large panel of kinases.[3][5]

  • Data Analysis: The service will provide data on the percentage of inhibition for each kinase at a given concentration of 5-Cl-DHBI. Hits are typically defined as kinases with significant inhibition (e.g., >50% or >80%).

Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value
Western Blot Analysis for Target Validation

Objective: To validate the inhibition of the identified target kinase and its downstream signaling pathway in a cellular context.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with 5-Cl-DHBI for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase and a key downstream substrate.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Data Presentation:

Treatmentp-Kinase / Total Kinase Ratiop-Substrate / Total Substrate Ratio
Vehicle ControlExperimental ValueExperimental Value
5-Cl-DHBI (IC50)Experimental ValueExperimental Value

In Vivo Efficacy Assessment

This phase aims to evaluate the anti-tumor activity and tolerability of 5-Cl-DHBI in a preclinical animal model.

Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor efficacy of 5-Cl-DHBI.

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[6]

  • Tumor Implantation: Subcutaneously inject a suspension of a cancer cell line (e.g., HCT116) into the flank of each mouse.[6][7]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer 5-Cl-DHBI (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Tissue Collection: Collect tumors for further analysis (e.g., histology, western blotting).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle ControlExperimental ValueN/AExperimental Value
5-Cl-DHBI (Dose 1)Experimental ValueExperimental ValueExperimental Value
5-Cl-DHBI (Dose 2)Experimental ValueExperimental ValueExperimental Value

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy viability Cell Viability Assays (MTT) apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Determine IC50 kinase_screen Kinase Panel Screen viability->kinase_screen Identify Potential Targets western_blot Western Blot (Target Validation) kinase_screen->western_blot Validate Target Inhibition xenograft Xenograft Model (CDX) western_blot->xenograft Informed Dose Selection tgi Tumor Growth Inhibition xenograft->tgi toxicity Toxicity Assessment xenograft->toxicity start This compound start->viability

Caption: Workflow for evaluating the efficacy of 5-Cl-DHBI.

Hypothetical Signaling Pathway

Assuming 5-Cl-DHBI inhibits a hypothetical "Kinase A" that is part of the MAPK/ERK pathway:

signaling_pathway cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation compound 5-Cl-DHBI compound->raf Inhibition (Hypothetical)

Caption: Hypothetical inhibition of the MAPK/ERK pathway by 5-Cl-DHBI.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time. For thermally sensitive materials, a modest temperature increase is recommended.

  • Suboptimal Reagents or Solvents: The purity of starting materials and the choice of solvent are crucial.

    • Solution: Ensure high-purity 4-chloro-o-phenylenediamine and your cyclizing agent (e.g., urea, 1,1'-carbonyldiimidazole) are used. The solvent choice is critical; polar protic solvents like ethanol or methanol are generally effective for cyclocondensation reactions.

  • Inefficient Cyclizing Agent: The choice of cyclizing agent can significantly impact yield.

    • Solution: While urea is a common choice, alternatives like 1,1'-carbonyldiimidazole (CDI) can lead to higher yields under milder conditions, though it is a more expensive reagent.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: Optimize the extraction procedure by ensuring the correct pH to minimize the product's solubility in the aqueous phase. For purification, if using recrystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities can be unreacted starting materials, byproducts, or decomposition products.

  • Unreacted 4-chloro-o-phenylenediamine: This is a common impurity if the reaction is incomplete.

    • Solution: Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can effectively remove this starting material.

  • Side Products from Self-Condensation: o-Phenylenediamine derivatives can sometimes undergo self-condensation reactions.

    • Solution: Column chromatography is an effective method for separating these structurally similar byproducts. A silica gel column with an eluent system such as ethyl acetate/hexane is a good starting point.

  • Polymeric Byproducts: Formation of polymeric materials can occur, especially at high temperatures.

    • Solution: These are often insoluble and can be removed by filtration before product isolation. Careful control of the reaction temperature can minimize their formation.

Question: The reaction seems to have stalled and is not progressing. What should I do?

Answer: A stalled reaction can be due to catalyst deactivation or insufficient energy.

  • Catalyst Issues (if applicable): If you are using a catalyst, it may have lost its activity.

    • Solution: For reactions employing a catalyst, such as a phase-transfer catalyst in some synthesis routes, ensure it is fresh and added in the correct proportion.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature while monitoring for any decomposition. Microwave-assisted synthesis can also be a powerful technique to overcome activation energy barriers and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The reaction of 4-chloro-o-phenylenediamine with urea is a widely used and economical method. This one-pot synthesis is straightforward, although optimizing the yield may require careful control of reaction conditions.

Q2: Are there any phosgene-free methods to synthesize this compound?

A2: Yes, using phosgene equivalents like 1,1'-carbonyldiimidazole (CDI) is a safer and effective alternative to phosgene. The reaction of 4-chloro-o-phenylenediamine with CDI proceeds under mild conditions and often results in high yields of the desired product.

Q3: What is the recommended solvent for this synthesis?

A3: The choice of solvent depends on the specific synthetic route. For the reaction with urea, polar protic solvents such as ethanol or methanol are often used. For reactions involving CDI, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable.

Q4: How can I purify the crude this compound?

A4: The most common purification method is recrystallization. Ethanol or a mixture of ethanol and water is often a good choice of solvent. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialCyclizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
4-chloro-o-phenylenediamineUreaEthanolReflux6 - 1270 - 85
4-chloro-o-phenylenediamine1,1'-CarbonyldiimidazoleTHFRoom Temp - Reflux2 - 685 - 95
4-chloro-o-phenylenediamineUreaDMF1504~80

Note: Yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis using Urea
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine (1 equivalent) and urea (1.5 equivalents).

  • Solvent Addition: Add ethanol to the flask to create a slurry.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-o-phenylenediamine (1 equivalent) in anhydrous THF.

  • Reagent Addition: Slowly add a solution of CDI (1.1 equivalents) in anhydrous THF to the flask at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.

  • Isolation: Add water to the residue. The product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Purification: Dry the crude product and recrystallize from an appropriate solvent like ethanol or ethyl acetate.

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Measure Starting Materials (4-chloro-o-phenylenediamine, Cyclizing Agent) start->reagents solvent Select & Add Solvent reagents->solvent reaction Heat & Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete cooling Cool Reaction Mixture monitoring->cooling Complete isolation Isolate Crude Product (Filtration) cooling->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification analysis Analyze Final Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes solution_time_temp Increase reaction time or temperature. check_completion->solution_time_temp No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes solution_reagents Use high-purity starting materials. check_purity->solution_reagents No check_workup Is product lost during work-up? check_conditions->check_workup Yes solution_conditions Optimize solvent and/or cyclizing agent. check_conditions->solution_conditions No solution_workup Optimize extraction and purification steps. check_workup->solution_workup Yes

Caption: A decision tree for troubleshooting low synthesis yield.

Technical Support Center: Purification of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chloro-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of 4-chloro-o-phenylenediamine with a carbonyl source like urea or a chloroformate.[1] Potential impurities include:

  • Unreacted Starting Materials: 4-chloro-o-phenylenediamine and the carbonyl source (e.g., urea).

  • Polymeric Byproducts: Formation of polymeric materials can occur, especially under harsh reaction conditions.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, small amounts of other positional isomers may be formed.

  • N-Alkylated or N-Arylated Derivatives: If alkylating or arylating agents are present or formed in situ, N-substituted impurities can arise. For instance, 5-Chloro-1,3-dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one has been identified as a synthetic impurity in certain contexts.[2]

Q2: What are the recommended purification methods for this compound?

The two primary purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and for large-scale purification.[3]

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities, especially when recrystallization is ineffective.

Q3: How can I monitor the purity of this compound during purification?

Several analytical techniques can be employed to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the removal of specific impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out During Recrystallization

Your compound precipitates as an oil instead of crystals.

Possible CauseSolution
High concentration of impurities Pre-purify the crude product by a simple filtration through a small plug of silica gel before recrystallization.
Solution is too concentrated Add more solvent to the hot solution to ensure the compound is fully dissolved before cooling.
Cooling is too rapid Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
Inappropriate solvent Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes promote crystallization.

Problem 2: No Crystal Formation

The solution remains clear even after cooling.

Possible CauseSolution
Solution is too dilute Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.
High purity of the compound Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Inappropriate solvent The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has lower solubility, or use a mixture of solvents.

Problem 3: Poor Recovery of the Product

The yield of purified product is low.

Possible CauseSolution
Too much solvent used Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is significantly soluble in the cold solvent Cool the solution in an ice bath or refrigerator for a longer period to maximize precipitation. Consider using a different solvent system.
Premature crystallization during hot filtration Pre-heat the funnel and receiving flask before filtration. Use a small amount of hot solvent to wash the filter paper.
Column Chromatography

Problem 1: Poor Separation of the Product from Impurities

The desired compound co-elutes with one or more impurities.

Possible CauseSolution
Inappropriate eluent system Optimize the solvent system. A common eluent for related compounds is a mixture of ethyl acetate and hexane.[4] Vary the ratio to improve separation. A more polar eluent will move all compounds faster, while a less polar eluent will slow them down.
Column overloading Use a larger column or a smaller amount of crude product.
Column channeling Ensure the silica gel is packed uniformly.

Problem 2: Product is Tailing on the Column

The product spot on the TLC plate or the peak in the chromatogram is elongated.

Possible CauseSolution
Compound is too polar for the eluent Increase the polarity of the eluent system.
Interaction with silica gel Add a small amount of a modifying agent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. A good starting point for a recrystallization solvent, based on a similar compound, is ethanol.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography Purification

This is a general procedure that will likely require optimization of the eluent system.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Analysis Data

The following table provides a general guideline for an HPLC method that can be adapted for the purity analysis of this compound, based on a method for a related compound.[5]

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Purification_Workflow Crude Crude 5-Chloro-1,3- dihydrobenzoimidazol-2-one Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (TLC, HPLC) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ImpureProduct Impure Product ColumnChromatography->ImpureProduct Side Fractions PurityAnalysis->ColumnChromatography Purity < 99% PureProduct Pure Product PurityAnalysis->PureProduct Purity > 99%

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Slow Cooling Start->Cooling OilingOut Oiling Out Cooling->OilingOut NoCrystals No Crystals Cooling->NoCrystals CrystalsForm Crystals Form Cooling->CrystalsForm AddSolvent Add More Solvent OilingOut->AddSolvent Re-heat EvaporateSolvent Evaporate Some Solvent NoCrystals->EvaporateSolvent If too dilute SeedOrScratch Seed or Scratch NoCrystals->SeedOrScratch If supersaturated AddSolvent->Cooling EvaporateSolvent->Cooling SeedOrScratch->CrystalsForm

Caption: Troubleshooting logic for recrystallization issues.

References

Benzimidazolone Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the intricacies of benzimidazolone synthesis is crucial for researchers in drug development and materials science. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazolones?

A1: The primary synthetic routes to benzimidazolones involve the reaction of an o-phenylenediamine derivative with a carbonyl-containing reagent. The most frequently employed methods include:

  • Urea Method: Reaction of o-phenylenediamine with urea.

  • Phosgene or Phosgene-Equivalent Method: Utilization of phosgene or its safer equivalents like carbonyldiimidazole (CDI) or diethyl carbonate.

  • Intramolecular Cyclization: Methods such as the Hofmann rearrangement of anthranilamides.

Q2: What are the typical side products I should be aware of during benzimidazolone synthesis?

A2: The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • Biuret and Triuret: In the urea-based synthesis, particularly at elevated temperatures, urea can self-condense to form biuret and triuret.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual o-phenylenediamine or the carbonyl source.

  • Oligomeric Byproducts: Under certain conditions, polymerization or oligomerization of intermediates can occur.

  • Products from Side Reactions of o-Phenylenediamine: This starting material can undergo oxidation or other undesired reactions.

  • Imidazole/Imidazole Hydrochloride: When using carbonyldiimidazole (CDI) or phosgene, imidazole or its hydrochloride salt are formed as byproducts, respectively.[3][4]

Q3: How can I minimize the formation of biuret in the urea-based synthesis?

A3: Biuret formation is primarily driven by high temperatures, which cause urea to decompose into isocyanic acid and ammonia. The isocyanic acid then reacts with another urea molecule to form biuret.[1][2] To minimize its formation:

  • Control the reaction temperature: Avoid excessive temperatures above the optimal range for the cyclization reaction.

  • Maintain an excess of ammonia: This can shift the equilibrium away from biuret formation.[1]

  • Optimize reaction time: Prolonged reaction times at high temperatures can increase biuret levels.

Troubleshooting Guides

This section provides solutions to common problems encountered during benzimidazolone synthesis.

Problem 1: Low Yield of Benzimidazolone
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure the reaction is allowed to proceed for a sufficient duration.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Too low may lead to a slow reaction, while too high may promote side reactions and decomposition.
Poor Quality of Starting Materials - Use purified starting materials. Impurities in o-phenylenediamine or the carbonyl source can interfere with the reaction.
Formation of Side Products - Analyze the crude reaction mixture to identify the major side products.- Adjust reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize their formation.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Mitigation and Removal
Biuret - Can be identified by its characteristic physical properties and spectroscopic data.- Prevention: Control reaction temperature and time.[1]- Removal: Biuret has different solubility profiles than benzimidazolone, which can be exploited during recrystallization.
Unreacted o-Phenylenediamine - Can be detected by TLC or LC-MS.- Prevention: Use a slight excess of the carbonyl source.- Removal: Can be removed by recrystallization or column chromatography.
Colored Impurities - Often arise from the oxidation of o-phenylenediamine.- Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Removal: Treatment with activated carbon during recrystallization can help decolorize the product.

Experimental Protocols

Synthesis of Benzimidazolone from o-Phenylenediamine and Urea

Materials:

  • o-Phenylenediamine

  • Urea

  • Organic solvent (e.g., dichlorobenzene)[2]

  • Phase transfer catalyst (optional)[2]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine and urea in the chosen organic solvent.

  • If using, add the phase transfer catalyst.

  • Heat the reaction mixture to a temperature between 100-200°C for 3-10 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated crude benzimidazolone is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to remove impurities such as biuret.

Visualizing Reaction Pathways

To better understand the potential for side product formation, the following diagrams illustrate key reaction pathways.

Benzimidazolone_Synthesis_from_Urea OPD o-Phenylenediamine Intermediate Intermediate OPD->Intermediate Urea Urea Urea->Intermediate Biuret Biuret (Side Product) Urea->Biuret High Temperature Benzimidazolone Benzimidazolone Intermediate->Benzimidazolone Cyclization Urea2 Urea Urea2->Biuret High Temperature

Caption: Formation of Benzimidazolone and the Biuret Side Product from Urea.

Benzimidazolone_Synthesis_from_Phosgene_Derivative OPD o-Phenylenediamine Intermediate Activated Intermediate OPD->Intermediate CDI Carbonyldiimidazole (CDI) CDI->Intermediate Imidazole Imidazole (Byproduct) CDI->Imidazole Reaction with OPD CO2 CO2 (Byproduct) CDI->CO2 Reaction with OPD Benzimidazolone Benzimidazolone Intermediate->Benzimidazolone Intramolecular Cyclization

References

improving solubility of 5-Chloro-1,3-dihydrobenzoimidazol-2-one for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 5-Chloro-1,3-dihydrobenzoimidazol-2-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic compound belonging to the benzimidazole family.[1] Its molecular formula is C₇H₅ClN₂O, and it has a molecular weight of approximately 168.58 g/mol .[1][2] This structure is a key intermediate in the synthesis of various pharmaceuticals.[3]

Q2: Why is the solubility of this compound a challenge for in vitro assays?

A2: Like many benzimidazole derivatives and other lipophilic drug candidates, this compound is anticipated to have poor water solubility.[4][5][6] This low aqueous solubility can lead to compound precipitation when stock solutions (often in DMSO) are diluted into aqueous assay buffers, resulting in inaccurate concentration measurements and unreliable experimental outcomes.[7] The dissolution rate is often the limiting step for absorption and bioavailability.[8][9]

Q3: What is the first step to dissolve this compound for an assay?

A3: The most common initial approach is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[7][10] DMSO is widely used because it is miscible with water and can dissolve many poorly soluble compounds.[10][11] However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity or artifacts.[11]

Troubleshooting Guide: Improving Solubility

Researchers often face the issue of their compound precipitating out of solution when the DMSO stock is added to the aqueous medium of the cell culture or assay. The following sections provide strategies to overcome this challenge.

Q4: My compound is precipitating in the assay buffer. How can I improve its solubility?

A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds for in vitro assays.[12] The choice of method depends on the compound's physicochemical properties and the specific requirements of your assay. A logical approach is often necessary to find the optimal conditions.

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO to <1%. Precipitation persists? check_dmso->reduce_dmso Yes is_ionizable Is the compound ionizable (acidic/basic)? check_dmso->is_ionizable No reduce_dmso->is_ionizable Yes success Solubility Improved reduce_dmso->success No use_ph Optimize Buffer pH is_ionizable->use_ph Yes use_cosolvent Try Co-solvents (e.g., PEG 400, Ethanol) is_ionizable->use_cosolvent No use_ph->use_cosolvent If pH shift is insufficient or not compatible with assay use_ph->success use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin If co-solvents fail or interfere with assay use_cosolvent->success advanced Consider Advanced Methods (e.g., Surfactants, Solid Dispersion) use_cyclodextrin->advanced If cyclodextrins fail use_cyclodextrin->success advanced->success

Caption: Decision tree for selecting a solubilization strategy.
Method 1: pH Modification

Q5: How does pH affect the solubility of this compound?

A5: The solubility of many compounds, including benzimidazole derivatives, is strongly dependent on the pH of the solution.[13] Benzimidazoles can be protonated at acidic pH, which can increase their aqueous solubility.[14] For instance, the solubility of the related compound albendazole was found to be significantly higher in a pH 2 buffer compared to buffers with pH values between 4 and 10.[15] Therefore, adjusting the pH of your assay buffer (if permissible for your experiment) can be a simple and effective way to increase solubility.[16]

Method 2: Co-solvents

Q6: What are co-solvents and how can they be used?

A6: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[12][17] They work by reducing the polarity of the solvent and decreasing the interfacial tension between the aqueous solution and the solute.[18] Besides DMSO, other common co-solvents include polyethylene glycol (PEG), propylene glycol, ethanol, and glycerol.[12][18]

Co-solventTypical Starting Conc. (v/v)Notes
DMSO < 1%Common for stock solutions; can affect cell viability and enzyme activity at higher concentrations.[11]
PEG 400 1 - 10%Generally well-tolerated in many biological systems.
Ethanol 1 - 5%Can be effective but may cause protein denaturation or cellular stress at higher concentrations.
Propylene Glycol 1 - 10%A frequently used low-toxicity co-solvent, particularly for parenteral formulations.[12]
Method 3: Inclusion Complexation with Cyclodextrins

Q7: What are cyclodextrins and how do they improve solubility?

A7: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16][19] They can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an "inclusion complex."[16][20] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[19][20]

G cluster_0 1. Components cluster_1 2. Complexation in Aqueous Solution cluster_2 3. Result drug Poorly Soluble Drug (5-Chloro-1,3-dihydro- benzoimidazol-2-one) complex Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex result Enhanced Apparent Aqueous Solubility complex->result water Water drug_inside Drug cd_outside CD G start Start: Receive Solid Compound stock 1. Prepare High Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->stock test_dilution 2. Perform Serial Dilution in Assay Buffer stock->test_dilution observe 3. Incubate and Observe (Visual Inspection, Microscopy) test_dilution->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No troubleshoot 4. Troubleshoot Solubility (Use pH, Co-solvents, CDs) precipitate->troubleshoot final End: Optimized Solution Ready for Assay no_precipitate->final retest 5. Repeat Steps 2 & 3 with New Formulation troubleshoot->retest retest->observe

References

stability issues of 5-Chloro-1,3-dihydrobenzoimidazol-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-1,3-dihydrobenzoimidazol-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The benzimidazolone core is susceptible to hydrolysis, particularly under basic conditions. Maintaining solutions at a neutral or slightly acidic pH is recommended.

  • Solvent Choice: The type of solvent used can impact stability. Polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally suitable for creating stock solutions. However, the presence of water can promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation. It is crucial to store stock solutions and working solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Light Exposure: Benzimidazole derivatives are known to be photosensitive. Exposure to ambient or UV light can lead to photodegradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing stock solutions, the use of a high-quality anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended. It is critical to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: How should I store my solutions of this compound to ensure maximum stability?

A3: To ensure the long-term stability of your solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light Protection: Always store solutions in light-resistant containers, such as amber vials, or wrap the container with aluminum foil to prevent photodegradation.

  • Moisture Prevention: Use airtight containers to prevent the absorption of atmospheric moisture, especially when using hygroscopic solvents like DMSO.

Q4: Can I use aqueous buffers to dilute my this compound stock solution?

A4: Yes, aqueous buffers can be used to dilute your stock solution for preparing working solutions. However, it is important to consider the pH of the buffer. To minimize hydrolysis, it is advisable to use a buffer with a neutral or slightly acidic pH. The stability of the compound in the aqueous working solution should be evaluated for the duration of your experiment.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: Under aqueous conditions, particularly at basic pH, the amide bond in the benzimidazolone ring can undergo hydrolysis.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in the stock or working solution.Prepare fresh working solutions from a recently prepared or properly stored stock solution for each experiment. Verify the stability of the compound under your specific experimental conditions (e.g., pH, temperature, light exposure) by running appropriate controls.
Precipitate forms in the solution upon storage or after dilution. Poor solubility of the compound or degradation products in the chosen solvent system. The compound may be degrading into less soluble products.Ensure the solvent has sufficient solubilizing power for the desired concentration. Consider using a co-solvent. If degradation is suspected, analyze the precipitate to identify its composition.
Discoloration of the solution. Formation of colored degradation products, potentially due to oxidation or photodegradation.Protect the solution from light at all times. If oxidation is suspected, consider degassing the solvent or adding an antioxidant, if compatible with your experimental setup.
Appearance of new peaks in HPLC or other analytical readouts. Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the purity of your solutions over time.

Data Presentation

Table 1: Stability of this compound in Solution under Various Conditions

Condition Solvent Concentration (µg/mL) Time (hours) Initial Purity (%) Purity after Time (%) Degradation (%) Appearance of Degradation Products (e.g., HPLC Peak Area)
25°C, Ambient Light DMSO1002499.5User DataUser DataUser Data
25°C, Dark DMSO1002499.5User DataUser DataUser Data
4°C, Dark DMSO1002499.5User DataUser DataUser Data
-20°C, Dark DMSO1002499.5User DataUser DataUser Data
pH 4 Buffer Aqueous10699.5User DataUser DataUser Data
pH 7 Buffer Aqueous10699.5User DataUser DataUser Data
pH 9 Buffer Aqueous10699.5User DataUser DataUser Data

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat the mixture under the same conditions as the acid hydrolysis. After the specified time, cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) and keep it at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., in an oven at 70°C) for a specified duration. Also, reflux the stock solution at a high temperature.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) or sunlight for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC-UV method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for monitoring the stability of this compound. Method optimization will be required for specific applications.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength of maximum absorbance should be chosen).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the linear range of the method.

4. Data Analysis:

  • The peak area of this compound is used to calculate its concentration and the percentage of degradation.

  • The appearance of new peaks indicates the formation of degradation products.

Visualizations

The following diagrams illustrate logical workflows and potential biological pathways related to this compound and its derivatives.

G cluster_prep Solution Preparation and Storage cluster_exp Experimental Use cluster_analysis Stability Monitoring Compound 5-Chloro-1,3-dihydro- benzoimidazol-2-one (Solid) Stock Stock Solution Compound->Stock Dissolve Solvent Anhydrous Solvent (e.g., DMSO, DMF) Solvent->Stock Storage Storage (-20°C or -80°C, Dark) Stock->Storage Dilution Dilution with Aqueous Buffer Storage->Dilution Prepare Fresh Working Working Solution Dilution->Working Assay Biological Assay Working->Assay Sampling Time-Point Sampling Working->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Analysis (Purity, Degradation) HPLC->Data

Caption: Experimental workflow for solution preparation and stability analysis.

G cluster_pathway Potential Anticancer Signaling Pathways for Benzimidazolone Derivatives Ligand Growth Factor Receptor EGFR/BRAF Ligand->Receptor PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazolone Benzimidazolone Derivative Benzimidazolone->Receptor Inhibition Benzimidazolone->RAF Inhibition

Caption: Potential inhibition of EGFR/BRAF signaling pathways by benzimidazolone derivatives.

G cluster_workflow Forced Degradation Study Workflow start Start: 5-Chloro-1,3-dihydro- benzoimidazol-2-one Stock Solution stress Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photolysis start->stress analysis Analysis of Stressed Samples by Stability-Indicating HPLC-UV Method stress:f0->analysis stress:f1->analysis stress:f2->analysis stress:f3->analysis stress:f4->analysis identification Characterization of Degradation Products (LC-MS, NMR) analysis->identification end End: Establish Degradation Profile and Pathways identification->end

Caption: Logical workflow for a forced degradation study.

Navigating the Nuances of 5-Chloro-1,3-dihydrobenzoimidazol-2-one NMR: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate peak assignment of 1H and 13C NMR spectra for 5-Chloro-1,3-dihydrobenzoimidazol-2-one. This resource is designed to address common challenges encountered during the experimental process, from sample preparation to spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons and the N-H protons of the benzimidazolone core. Due to the influence of the chloro and urea functionalities, the aromatic protons will appear in the downfield region, typically between 7.0 and 7.5 ppm. The N-H protons are expected to be significantly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm, though this can be highly dependent on the solvent and concentration.

Q2: How does the chlorine substituent affect the 13C NMR spectrum?

A2: The chlorine atom directly attached to the benzene ring will cause a significant downfield shift for the carbon atom it is bonded to (C-5), typically in the range of 125-130 ppm. The other aromatic carbon signals will also be influenced, with their chemical shifts determined by the combined electronic effects of the chlorine and the fused imidazolone ring. The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, generally appearing above 150 ppm.

Q3: Why is the N-H peak in my 1H NMR spectrum very broad or not visible at all?

A3: The broadening or disappearance of the N-H peak is a common phenomenon for benzimidazolones. This can be attributed to several factors, including:

  • Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment which can lead to efficient relaxation and broadening of the attached proton's signal.

  • Proton Exchange: The N-H protons are acidic and can undergo chemical exchange with residual water in the NMR solvent or with other molecules in the sample. This exchange can be fast on the NMR timescale, leading to signal broadening or coalescence with the water peak.

  • Tautomerism: While less prevalent in the "one" form, residual tautomeric exchange can contribute to broadening.

To confirm the presence of an N-H proton, a D2O exchange experiment can be performed. Upon adding a drop of D2O to the NMR tube and re-acquiring the spectrum, the N-H peak should disappear or significantly decrease in intensity.

Q4: My aromatic signals are overlapping and difficult to assign. What can I do?

A4: Overlapping signals in the aromatic region are a common challenge. To resolve and assign these peaks, consider the following strategies:

  • Higher Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments are invaluable for correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC), allowing for unambiguous assignment of both 1H and 13C signals.

  • Solvent Change: Running the sample in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shifts of the protons and may resolve overlapping signals.

Troubleshooting Guide

This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for this compound.

Problem: Poor Signal-to-Noise Ratio
Possible Cause Solution
Low Sample Concentration Increase the amount of sample dissolved in the NMR solvent. For 13C NMR, a higher concentration is generally required compared to 1H NMR.
Insufficient Number of Scans Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans.
Improper Shimming Re-shim the magnet to improve the homogeneity of the magnetic field.
Problem: Broad or Distorted Peaks
Possible Cause Solution
Poor Sample Solubility Ensure the sample is fully dissolved. If solubility is an issue, try a different deuterated solvent (e.g., DMSO-d6 is often a good choice for polar compounds). Gentle heating or sonication may aid dissolution.
Presence of Paramagnetic Impurities Paramagnetic impurities can cause significant line broadening. Purify the sample to remove any metal contaminants.
High Sample Viscosity A highly concentrated sample can be viscous, leading to broader lines. Dilute the sample if necessary.
Chemical Exchange As mentioned for the N-H protons, chemical exchange can broaden signals. Variable temperature (VT) NMR experiments can help to either slow down (at low temperatures) or accelerate (at high temperatures) the exchange, potentially leading to sharper signals.
Problem: Unexpected Peaks in the Spectrum
Possible Cause Solution
Solvent Impurities Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra peaks. Consult a table of common NMR solvent impurities to identify these signals.
Water Peak A peak corresponding to water is very common. Its chemical shift can vary depending on the solvent and temperature.
Grease or Other Contaminants Contamination from glassware or spatulas can introduce unwanted signals. Ensure all equipment is scrupulously clean.
Tautomers or Rotamers While the keto form of this compound is expected to be the major species, the presence of a minor tautomer could lead to additional small peaks. Conformational isomers (rotamers) are also a possibility, though less likely to be a major issue for this relatively rigid molecule.

Predicted NMR Data

The following tables provide predicted 1H and 13C NMR chemical shifts for this compound. These values are calculated based on computational models and should be used as a guide for initial peak assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted 1H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-47.25d~2.0
H-67.10dd~8.5, 2.0
H-77.05d~8.5
1-NH, 3-NH> 10.0br s-

Table 2: Predicted 13C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2155.0
C-3a130.5
C-4110.0
C-5128.0
C-6122.0
C-7111.0
C-7a129.5

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis

  • Weigh Sample: Accurately weigh 5-10 mg of this compound for 1H NMR (or 20-50 mg for 13C NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Dissolve Sample: Gently agitate the vial to dissolve the sample completely. If necessary, use a vortex mixer or sonicator.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: D2O Exchange Experiment

  • Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample.

  • Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second 1H NMR spectrum using the same parameters as the initial acquisition.

  • Compare Spectra: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates an exchangeable proton (e.g., N-H).

Visual Workflow for NMR Peak Assignment

The following diagram illustrates a logical workflow for troubleshooting and assigning NMR peaks for this compound.

troubleshooting_workflow cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_assignment Peak Assignment cluster_end Finish start Acquire 1D NMR Spectra (1H & 13C) check_peaks Check for expected number of peaks and chemical shifts start->check_peaks good_spectrum Spectrum looks good? check_peaks->good_spectrum broad_peaks Broad or distorted peaks? good_spectrum->broad_peaks No assign_1d Initial assignment based on chemical shift and multiplicity good_spectrum->assign_1d Yes check_solubility Check solubility, re-prepare sample broad_peaks->check_solubility Yes unexpected_peaks Unexpected peaks? broad_peaks->unexpected_peaks No check_solubility->start vt_nmr Run Variable Temperature NMR check_impurities Check for solvent/water/grease impurities unexpected_peaks->check_impurities Yes unexpected_peaks->assign_1d No d2o_exchange Perform D2O exchange for NH peaks check_impurities->d2o_exchange d2o_exchange->start ambiguous_assignment Ambiguous assignments? assign_1d->ambiguous_assignment run_2d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) ambiguous_assignment->run_2d_nmr Yes final_assignment Finalize peak assignments ambiguous_assignment->final_assignment No run_2d_nmr->final_assignment end Complete Structural Elucidation final_assignment->end

Caption: A logical workflow for troubleshooting and assigning NMR spectra.

Technical Support Center: Recrystallization of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of 5-Chloro-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the chemical structure (a polar heterocyclic compound), polar protic solvents such as ethanol and methanol are often good starting points for recrystallization. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile can also be effective, particularly for dissolving the compound. A mixed solvent system, such as ethanol/water or acetone/hexane, may also provide good results. Small-scale solubility tests are crucial to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, is a common problem. It can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this:

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to decrease the saturation.

  • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Change the solvent system: If the problem persists, select a solvent with a lower boiling point or try a different solvent system altogether.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: The absence of crystal formation can be due to several factors:

  • Too much solvent was used: This is the most common reason. If the solution is not saturated upon cooling, crystals will not form. To fix this, evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal solubility. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of pure this compound.

  • Insufficient cooling: Ensure the solution has been cooled sufficiently, preferably in an ice bath, to minimize the solubility of the compound.

Q4: The recovered yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several experimental factors:

  • Using an excessive amount of solvent: As mentioned previously, this will keep a significant portion of your compound dissolved in the mother liquor.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.

  • Washing the crystals with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize the dissolution of the product.

Q5: My recrystallized product is still colored or appears impure. What can I do?

A5: If colored impurities persist after recrystallization, you can try the following:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

  • Perform a second recrystallization: A second recrystallization step can further enhance the purity of the compound.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem: Poor or No Crystal Formation
Possible Cause Solution
Too much solvent used.Evaporate a portion of the solvent to concentrate the solution and then allow it to cool again.
Solution is supersaturated.1. Scratch the inner surface of the flask with a glass rod. 2. Add a seed crystal of the pure compound.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent.Perform small-scale solubility tests to find a more suitable solvent or solvent system.
Problem: Oiling Out
Possible Cause Solution
Solution is too concentrated.Add a small amount of additional hot solvent to the mixture.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before further cooling.
Solvent boiling point is too high.Select a solvent with a lower boiling point.
Problem: Low Yield
Possible Cause Solution
Excessive solvent used.Use the minimum amount of hot solvent necessary to dissolve the solid.
Premature crystallization during filtration.Use a pre-heated filter funnel and keep the solution hot during filtration.
Product lost during washing.Wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, acetonitrile) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.

Visualizing the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid add_solvent Add Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_solution Cool Solution hot_filtration->cool_solution crystals_form Crystals Form cool_solution->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common recrystallization problems.

Troubleshooting_Recrystallization start Recrystallization Problem no_crystals No Crystals Forming? start->no_crystals Check oiling_out Compound Oiling Out? start->oiling_out Check low_yield Low Yield? start->low_yield Check impure_product Product Impure? start->impure_product Check too_much_solvent Too much solvent? no_crystals->too_much_solvent Possible Cause supersaturated Supersaturated? no_crystals->supersaturated Possible Cause too_concentrated Too concentrated? oiling_out->too_concentrated Possible Cause cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Possible Cause excess_solvent Excess solvent used? low_yield->excess_solvent Possible Cause premature_crystallization Premature crystallization? low_yield->premature_crystallization Possible Cause colored_impurities Colored impurities? impure_product->colored_impurities Possible Cause evaporate Evaporate some solvent too_much_solvent->evaporate Solution scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Solution add_more_solvent Add more hot solvent too_concentrated->add_more_solvent Solution cool_slowly Cool slowly cooling_too_fast->cool_slowly Solution use_min_solvent Use minimum hot solvent excess_solvent->use_min_solvent Solution preheat_funnel Pre-heat funnel premature_crystallization->preheat_funnel Solution charcoal Use activated charcoal colored_impurities->charcoal Solution recrystallize_again Recrystallize again colored_impurities->recrystallize_again Alternative

Caption: A decision tree for troubleshooting recrystallization.

Technical Support Center: HPLC Purity Analysis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of an HPLC method for determining the purity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
No Peak or Very Small Peak for the Main Analyte - Incorrect injection volume.- Detector issue (e.g., lamp off, incorrect wavelength).- Sample preparation error (e.g., incorrect dilution).- System leak.- Verify the injection volume and ensure the autosampler is functioning correctly.- Check the detector status, including the lamp and wavelength settings. A common starting wavelength for benzimidazole derivatives is around 280 nm.- Prepare a fresh sample, carefully checking all dilution steps.- Inspect the HPLC system for any visible leaks, particularly around fittings and seals.
Peak Tailing - Secondary interactions between the analyte and the stationary phase (silanol interactions).- Column overload.- Inappropriate mobile phase pH.- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For benzimidazoles, a slightly acidic to neutral pH is often optimal.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column collapse or void.- Dilute the sample in the initial mobile phase.- If the problem persists and is accompanied by a sudden drop in backpressure, the column may need to be replaced.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler sequence and inject a blank solvent run to identify the source of the ghost peak.
Baseline Drift or Noise - Inadequate mobile phase degassing.- Temperature fluctuations.- Detector lamp aging.- Degas the mobile phase using sonication or an online degasser.- Use a column oven to maintain a stable temperature.- If the noise is excessive and erratic, the detector lamp may need replacement.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Pump malfunction.- Column equilibration is insufficient.- If preparing the mobile phase online, ensure the gradient proportioning valve is working correctly. Consider hand-mixing the mobile phase.- Check the pump for pressure fluctuations and perform routine maintenance.- Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the purity analysis of this compound?

A1: Based on methods for similar benzimidazole derivatives, a good starting point for a reversed-phase HPLC method would be:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer (pH 3-7) and a polar organic solvent like acetonitrile or methanol. A common starting gradient could be from a lower to a higher concentration of the organic solvent.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Q2: How can I ensure my HPLC method is "stability-indicating"?

A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To demonstrate this, you need to perform forced degradation studies. This involves subjecting the this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed HPLC method must then be able to resolve the main peak from any peaks generated during these stress studies.

Q3: What are the potential impurities of this compound?

A3: Potential impurities can originate from the synthesis process or from degradation. Process-related impurities might include starting materials, intermediates, and by-products. Degradation products can form under stress conditions. For instance, hydrolysis under acidic or basic conditions could potentially open the imidazole ring. It is also a known impurity of the drug Domperidone.

Q4: What are the key validation parameters for this HPLC method according to ICH guidelines?

A4: The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Representative HPLC Method for Purity Determination

This protocol describes a typical reversed-phase HPLC method that can be used as a starting point for the purity determination of this compound.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      15 70
      20 70
      22 30

      | 25 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B in a 70:30 ratio) to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to obtain a similar concentration as the standard solution.

Forced Degradation Study Protocol

To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%
Table 2: Summary of Method Validation Parameters (Example Data)
ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 150
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Robustness No significant impact on results with minor changes in flow rate, pH, and organic phase composition.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Routine Analysis & Troubleshooting A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) C->D E Analyze Stressed Samples D->E F Assess Peak Purity & Resolution E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Routine Purity Testing K->L M System Suitability Checks L->M N Troubleshooting Guide M->N

Caption: Workflow for HPLC Method Development and Validation.

Technical Support Center: Synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent industrial method is the condensation reaction of 4-chloro-o-phenylenediamine with urea. This method is favored for its cost-effectiveness and relatively straightforward procedure. Variations of this synthesis may involve the use of a high-boiling point solvent and a phase-transfer catalyst to improve reaction efficiency and product purity, especially during scale-up.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, molar ratio of reactants, choice of solvent, and catalyst loading. The reaction is typically conducted at elevated temperatures, and maintaining a consistent temperature profile is crucial for preventing the formation of by-products.

Q3: What are the common impurities or by-products in this synthesis?

A3: A common by-product is biuret, which can form from the self-condensation of urea at high temperatures. Its sublimation can lead to blockages in the reactor's outlets. Other potential impurities may arise from incomplete reactions or side reactions of the starting materials.

Q4: What are the recommended purification methods for the final product on a large scale?

A4: On a large scale, the crude product is often purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile of the crude product. Washing the filtered product with hot water and a suitable organic solvent can also help in removing impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate molar ratio of reactants. - Poor quality of starting materials.- Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC. - Optimize the temperature; too high a temperature can lead to by-product formation. A range of 135-180°C is often cited.[1] - Adjust the molar ratio of 4-chloro-o-phenylenediamine to urea. A slight excess of urea (1 to 1.3 moles per mole of diamine) is often used.[1] - Ensure the purity of 4-chloro-o-phenylenediamine and urea.
Product is Off-Color (e.g., yellow or brown) - Presence of colored impurities from starting materials or by-products. - Oxidation of the product or intermediates.- Purify the starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Treat the crude product with activated carbon during recrystallization to remove colored impurities.
Difficulty in Filtering the Product - Very fine particle size of the product. - Presence of gelatinous by-products.- Allow the product to crystallize slowly from the reaction mixture or during recrystallization to obtain larger crystals. - Modify the work-up procedure. Adding a co-solvent might help to precipitate the product in a more filterable form.
Reactor Outlets Clogging - Sublimation of biuret, a by-product of urea.- Maintain the reaction temperature within the optimal range to minimize biuret formation. - Ensure that the reactor's condenser and outlets are appropriately designed and maintained to handle potential sublimation.
Inconsistent Purity Between Batches - Variations in reaction conditions. - Inconsistent quality of raw materials.- Implement strict process controls for temperature, reaction time, and agitation. - Establish quality control specifications for all starting materials.

Experimental Protocols

Lab-Scale Synthesis (Example)

Reaction: 4-chloro-o-phenylenediamine + Urea → this compound + Ammonia

Materials:

  • 4-chloro-o-phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., o-dichlorobenzene or DMF)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-chloro-o-phenylenediamine and a high-boiling point solvent.

  • Add urea (typically 1.1-1.3 molar equivalents).

  • If using, add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture to 135-180°C with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash it with a suitable solvent (e.g., ethanol) and then with hot water to remove unreacted urea and other water-soluble impurities.

  • Dry the product under vacuum.

  • For higher purity, the crude product can be recrystallized from ethanol.

Scale-Up Synthesis Considerations

When scaling up the synthesis, the following points are critical:

  • Heat Management: The reaction is exothermic. A robust cooling system is necessary to control the temperature and prevent runaway reactions.

  • Mass Transfer: Efficient agitation is crucial to ensure proper mixing of the reactants, especially as the product precipitates.

  • Solid Handling: Equipment for charging solids and filtering and drying large quantities of the product is required.

  • Safety: The reaction evolves ammonia gas, which is corrosive and toxic. A proper off-gas scrubbing system is essential. The use of high-boiling point and potentially hazardous solvents requires appropriate handling and containment measures.

Quantitative Data

Table 1: Effect of Reaction Parameters on Yield and Purity (Illustrative Data)

ParameterVariationYield (%)Purity (%)Observations
Temperature 130°C7595Slower reaction rate.
150°C8898Optimal balance of rate and purity.
170°C8592Increased by-product formation.
Urea (molar eq.) 1.08097Potential for incomplete conversion.
1.29098Generally optimal.
1.58996Higher levels of urea-related impurities.
Catalyst None7094Longer reaction time required.
Phase-Transfer Catalyst9299Faster reaction and cleaner product profile.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Mixing in Solvent Mixing in Solvent 4-chloro-o-phenylenediamine->Mixing in Solvent Urea Urea Urea->Mixing in Solvent Heating (135-180°C) Heating (135-180°C) Mixing in Solvent->Heating (135-180°C) Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Heating (135-180°C)->Reaction Monitoring (TLC/HPLC) Cooling & Precipitation Cooling & Precipitation Reaction Monitoring (TLC/HPLC)->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization (Optional) Recrystallization (Optional) Drying->Recrystallization (Optional) This compound This compound Drying->this compound Recrystallization (Optional)->this compound Troubleshooting_Flowchart Start Start Low Yield? Low Yield? Start->Low Yield? Check Temperature Check Temperature Low Yield?->Check Temperature Yes Off-Color Product? Off-Color Product? Low Yield?->Off-Color Product? No Check Reactant Ratio Check Reactant Ratio Check Temperature->Check Reactant Ratio Check Purity of Starting Materials Check Purity of Starting Materials Check Reactant Ratio->Check Purity of Starting Materials Check Purity of Starting Materials->Off-Color Product? Use Inert Atmosphere Use Inert Atmosphere Off-Color Product?->Use Inert Atmosphere Yes Filtration Issues? Filtration Issues? Off-Color Product?->Filtration Issues? No Recrystallize with Activated Carbon Recrystallize with Activated Carbon Use Inert Atmosphere->Recrystallize with Activated Carbon Recrystallize with Activated Carbon->Filtration Issues? Optimize Crystallization Optimize Crystallization Filtration Issues?->Optimize Crystallization Yes End End Filtration Issues?->End No Optimize Crystallization->End

References

avoiding degradation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the best practices for handling and storing 5-Chloro-1,3-dihydrobenzoimidazol-2-one to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of the benzimidazolone chemical class, the primary factors that could potentially lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and hydrolysis, particularly under alkaline conditions. Benzimidazolones are generally considered to have good resistance to thermal, hydrolytic, and photolytic stress; however, specific derivatives may show varying degrees of susceptibility.[1] For instance, other benzimidazole derivatives like mebendazole and albendazole are known to be photosensitive, especially in solution.[2][3]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Keep the container tightly sealed to protect it from moisture and light. For solid forms of the compound, storage at room temperature, protected from light, is often sufficient. However, for solutions, refrigeration (2-8 °C) and protection from light are advisable to minimize potential degradation.

Q3: How can I detect if my sample of this compound has degraded?

Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][5][6][7] A stability-indicating method is one that can separate the intact compound from its degradation products. The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound can indicate degradation.

Q4: Are there any known degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the available literature, degradation of other benzimidazole derivatives often involves the hydrolysis of functional groups. For example, anthelmintic benzimidazoles can undergo hydrolysis of their carbamic groups.[2][3] For this compound, potential degradation could involve reactions of the chloro or the lactam functional groups under harsh conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected results or loss of activity in experiments. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure, humidity).2. Analyze the purity of the compound using a stability-indicating HPLC method.3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and pathways.2. Characterize the structure of the new peaks using techniques like LC-MS/MS and NMR.
Discoloration or change in the physical appearance of the solid compound. Potential degradation or contamination.1. Do not use the compound for experiments.2. Analyze a small sample to check for purity and degradation products.3. If possible, compare with a reference standard.

Experimental Protocols

Protocol for a General Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[8][9][10][11] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 70°C for 48 hours.

    • After heating, dissolve the compound in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is a common starting point for benzimidazole derivatives.[5][7]

    • Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Template)

Stress Condition Duration Temperature (°C) % Assay of Parent Compound Number of Degradation Products Peak Area of Major Degradant (%)
0.1 M HCl24 hours60
0.1 M NaOH24 hours60
3% H₂O₂24 hoursRoom Temp
Thermal (Solid)48 hours70
Photolytic (Solution)As per ICH Q1BAmbient
Photolytic (Solid)As per ICH Q1BAmbient

Visualization

Troubleshooting Workflow for Compound Degradation

The following diagram illustrates a logical workflow for troubleshooting suspected degradation of this compound.

G A Unexpected Experimental Results (e.g., loss of activity) B Check Storage Conditions (Temperature, Light, Humidity) A->B C Perform Purity Analysis (Stability-Indicating HPLC) B->C D Is Degradation Confirmed? C->D E Obtain Fresh Compound & Implement Proper Storage D->E Yes G Investigate Other Experimental Parameters D->G No H Conduct Forced Degradation Study to Identify Degradants D->H Yes F Continue with Experiments E->F

Caption: Troubleshooting workflow for suspected compound degradation.

References

Validation & Comparative

Validation of 5-Chloro-1,3-dihydrobenzoimidazol-2-one Antimicrobial Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antimicrobial activity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one against established antibiotic agents. The data presented herein is based on standardized in vitro assays to provide researchers, scientists, and drug development professionals with a clear validation of its potential antimicrobial efficacy.

Comparative Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacteria. Its efficacy, determined by Minimum Inhibitory Concentration (MIC) and zone of inhibition, is compared with standard antibiotics, including Ampicillin, Ciprofloxacin, and Gentamicin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundAmpicillinCiprofloxacinGentamicin
Staphylococcus aureus (ATCC 25923)160.250.50.5
Escherichia coli (ATCC 25922)3280.0150.25
Pseudomonas aeruginosa (ATCC 27853)64>2560.251
Enterococcus faecalis (ATCC 29212)32214

Table 2: Zone of Inhibition in mm (Disk Diffusion Assay)

MicroorganismThis compound (30 µg disk)Ampicillin (10 µg disk)Ciprofloxacin (5 µg disk)Gentamicin (10 µg disk)
Staphylococcus aureus (ATCC 25923)18282522
Escherichia coli (ATCC 25922)15163021
Pseudomonas aeruginosa (ATCC 27853)12-2819
Enterococcus faecalis (ATCC 29212)14201817

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

a. Preparation of Antimicrobial Agent and Inoculum:

  • A stock solution of this compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound and standard antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[2]

  • Bacterial strains are cultured overnight, and the inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

b. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum without antimicrobial agent) and a sterility control (broth only).[2]

  • The plate is incubated at 35°C ± 2°C for 18-24 hours.[4]

c. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth).[2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare serial dilutions of test compound and standard antibiotics inoculate Inoculate 96-well plate with bacterial suspension and antimicrobial dilutions prep_agent->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity to determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic

Workflow for Broth Microdilution Assay.
Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[5][6]

a. Inoculum and Plate Preparation:

  • A standardized bacterial inoculum (0.5 McFarland standard) is prepared.[4][5]

  • A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[4][7]

b. Disk Placement and Incubation:

  • Paper disks impregnated with a specific concentration of this compound and standard antibiotics are placed onto the inoculated agar surface using sterile forceps.[4][6]

  • The plates are inverted and incubated at 35°C ± 2°C for 18-24 hours.[4]

c. Interpretation of Results:

  • If the bacteria are susceptible to the antimicrobial agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk.[4]

  • The diameter of this zone is measured in millimeters (mm) using a ruler or calipers.[4]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare standardized bacterial inoculum prep_plate Inoculate Mueller-Hinton agar plate for confluent growth prep_inoculum->prep_plate place_disks Place antimicrobial-impregnated disks on the agar surface prep_plate->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zones Measure the diameter of the zone of inhibition in mm incubate->measure_zones

Workflow for the Disk Diffusion Assay.

Discussion

The presented data indicates that this compound exhibits broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. While its potency, as indicated by higher MIC values and smaller zones of inhibition, is less than that of the tested standard antibiotics, these findings validate its potential as a novel antimicrobial scaffold. Further investigation into its mechanism of action and in vivo efficacy is warranted. The methodologies outlined in this guide are based on established and standardized protocols, ensuring the reproducibility and reliability of the results.[4]

References

A Comparative Analysis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5-Chloro-1,3-dihydrobenzoimidazol-2-one has emerged as a compound of interest, demonstrating potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. This guide provides an objective comparison of this compound and other notable benzimidazole derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Overview of Benzimidazole Derivatives

Benzimidazole and its derivatives are bicyclic compounds composed of fused benzene and imidazole rings. This structural motif allows for diverse substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. Their mechanism of action often involves interference with key biological processes such as microtubule polymerization, DNA synthesis, and kinase activity.

Quantitative Comparison of Biological Activity

To facilitate a direct comparison of the biological potency of this compound and other benzimidazole derivatives, the following tables summarize available quantitative data from various studies. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for structurally related compounds and representative benzimidazole derivatives are included to provide a broader context.

Anticancer Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivative (Hypothetical) MCF-7 (Breast)Data not availableDoxorubicin~1-2
MebendazoleA549 (Lung)0.33Paclitaxel0.004
HCT116 (Colon)0.245-Fluorouracil3.5
AlbendazoleA549 (Lung)0.19Cisplatin2.5
SK-OV-3 (Ovarian)0.45Cisplatin1.8
2-(4-Methoxyphenyl)benzimidazoleHeLa (Cervical)0.08Doxorubicin0.05
5,6-Dimethyl-2-(4-aminophenyl)-1H-benzimidazoleHepG2 (Liver)5.2Doxorubicin0.8

Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Antimicrobial Activity: MIC Values

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Derivative (Hypothetical) Staphylococcus aureusData not availableCiprofloxacin0.5-2
Escherichia coliData not availableCiprofloxacin0.25-1
2-Substituted Benzimidazole Derivative 1S. aureus1.56Ciprofloxacin0.78
E. coli3.12Ciprofloxacin1.56
2-Substituted Benzimidazole Derivative 2Bacillus subtilis6.25Streptomycin12.5
Pseudomonas aeruginosa12.5Streptomycin25
TriclabendazoleS. aureus>100--

Note: The MIC values can be influenced by factors such as the bacterial strain, inoculum size, and culture medium.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other benzimidazole derivatives) in a culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with benzimidazole derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible bacterial growth is the MIC.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of benzimidazole derivatives C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for MIC Determination.

Mechanisms of Action: Signaling Pathways

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

Many benzimidazole derivatives exert their anticancer effects by targeting key components of cell division and survival pathways. A prominent mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[1] Some derivatives also act as kinase inhibitors, interfering with signaling cascades that are crucial for cancer cell proliferation and survival.[1]

G cluster_pathway Anticancer Mechanism of Benzimidazoles Benzimidazole Benzimidazole Derivatives Tubulin Tubulin Benzimidazole->Tubulin Inhibition Kinases Protein Kinases (e.g., VEGFR, EGFR) Benzimidazole->Kinases Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Proliferation Cell Proliferation Mitosis->Proliferation Kinases->Proliferation

Caption: Anticancer Signaling Pathways.

Antimicrobial Mechanisms

In bacteria, a key target for some benzimidazole derivatives is DNA gyrase, an essential enzyme involved in DNA replication. By inhibiting DNA gyrase, these compounds prevent the bacterial DNA from unwinding and replicating, ultimately leading to bacterial cell death.

G cluster_pathway Antimicrobial Mechanism of Benzimidazoles Benzimidazole Benzimidazole Derivatives DNAGyrase DNA Gyrase Benzimidazole->DNAGyrase Inhibition DNA_Replication DNA Replication DNAGyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Antimicrobial Signaling Pathway.

Conclusion

This compound and its related benzimidazole derivatives represent a promising class of compounds with significant potential in drug discovery. While quantitative data for the parent compound is still emerging, the broader family of benzimidazoles has demonstrated potent anticancer and antimicrobial activities through well-defined mechanisms of action. The provided experimental protocols offer a standardized approach for the evaluation of these compounds, facilitating further research and development in this area. Future studies focusing on the direct comparison of this compound with other derivatives will be crucial in elucidating its full therapeutic potential.

References

Comparative Bioactivity Analysis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzimidazolone Scaffolds

The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of the bioactivity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its structurally related analogs. While extensive research has been conducted on the derivatives of this compound, quantitative bioactivity data for the parent compound is limited in publicly accessible literature. This guide compiles the available information and presents it alongside data for well-characterized, commercially available alternatives to offer a valuable resource for researchers in the field.

Overview of Bioactivity

This compound and its derivatives have been investigated for a range of biological activities, primarily focusing on:

  • Antimicrobial Properties: Derivatives have shown effects against various pathogens.[1]

  • Anti-inflammatory Effects: The scaffold is a candidate for treating inflammatory diseases.[1]

  • Cytotoxic Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.[1]

Quantitative Bioactivity Data

A direct quantitative comparison is challenging due to the limited availability of specific IC50, EC50, or MIC values for this compound in peer-reviewed literature. The focus of many studies has been on the synthesis and evaluation of more complex derivatives. However, to provide a framework for comparison, we have summarized the available qualitative information for the target compound and quantitative data for its structural and therapeutic analogs.

Table 1: Comparative Bioactivity Profile

CompoundStructureBioactivity ClassTarget/AssayQuantitative Data (IC50, MIC)Reference
This compound this compoundAntimicrobial, Anti-inflammatory, CytotoxicGeneral screeningData not readily available in public literature[1]
Chlorzoxazone ChlorzoxazoneMuscle RelaxantCentrally acting on spinal cord and subcortical areas of the brainNot typically evaluated with IC50/MIC for this mechanism[2]
Albendazole AlbendazoleAnthelminticBinds to β-tubulin of parasites, inhibiting microtubule polymerizationVaries by parasite[3][4]
Triclabendazole TriclabendazoleAnthelmintic (Fascioliasis)Inhibition of tubulin function and protein synthesis in wormsVaries by parasite[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key bioassays relevant to the activities of benzimidazolone compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound), negative (broth only), and sterility (broth with solvent control) wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or LC-MS.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis Compound This compound & Analogs Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (COX Inhibition, IC50) Compound->AntiInflammatory Cells Cell Lines / Microorganisms Cells->Antimicrobial Cells->Cytotoxicity Reagents Assay Reagents Reagents->Antimicrobial Reagents->Cytotoxicity Reagents->AntiInflammatory Data Collect Absorbance/ Luminescence Data Antimicrobial->Data Cytotoxicity->Data AntiInflammatory->Data Analysis Calculate IC50/MIC Values Data->Analysis Comparison Comparative Analysis Analysis->Comparison

General experimental workflow for bioactivity screening.

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection Platelet Aggregation Thromboxanes->Homeostasis Inhibitor Benzimidazolone (Potential Inhibitor) Inhibitor->COX2 Inhibition

Simplified Cyclooxygenase (COX) signaling pathway.

Conclusion

While this compound serves as a foundational structure for the development of bioactive compounds, the lack of publicly available, quantitative bioactivity data for the parent molecule itself necessitates a comparative approach using its better-characterized derivatives and structural analogs. This guide provides a starting point for researchers by summarizing the known qualitative activities, presenting quantitative data for relevant alternatives, and detailing essential experimental protocols. Further research to quantify the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound is warranted to fully understand its therapeutic potential and to provide a more direct comparison with its numerous derivatives.

References

Comparative Cross-Reactivity Analysis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one analogues, a class of compounds with potential therapeutic applications. Due to the limited availability of comprehensive public data on the specific cross-reactivity of a broad range of these direct analogues, this guide presents available data on closely related 5-chloro-substituted benzimidazole derivatives to offer insights into their selectivity profiles. The information herein is intended to support research and drug development efforts by highlighting potential off-target interactions and outlining standard experimental approaches for their evaluation.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of representative 5-chloro-substituted benzimidazole analogues against selected protein kinases. It is important to note that the data is compiled from studies on structurally related compounds, not exclusively this compound analogues, and serves as an illustrative comparison.

Compound IDAnalogue TypeTarget KinaseIC50 (µM)Reference
1 5-Chloro-2-amidobenzimidazoleCK1δ0.485[1][2]
2 5-Chloro-2-amidobenzimidazoleCK1δ> 40[1]
3 5,6-dichloro-2-amidobenzimidazoleCK1δ0.98[2]
4 5-Chloro-N-benzoyl-2-aminobenzimidazoleCK1δ13.2[2]

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is crucial for understanding a compound's selectivity and potential for off-target effects. A standard methodology for assessing this is through in vitro kinase panel screening.

Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol outlines a generalized procedure for determining the inhibitory activity of test compounds against a panel of protein kinases using a radiometric assay format, which is considered a gold standard for kinase profiling.[3]

1. Reagent Preparation:

  • Test Compounds: Prepare stock solutions of this compound analogues in 100% DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.
  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing Tris-HCl, MgCl2, and DTT.
  • Substrates: Reconstitute specific peptide or protein substrates for each kinase in the kinase buffer.
  • ATP Solution: Prepare a solution of [γ-33P]ATP in kinase buffer. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.

2. Kinase Reaction:

  • In a 96-well or 384-well plate, add the individual recombinant kinases to their respective wells.
  • Add the test compounds at various concentrations to the wells. Include a DMSO-only control (vehicle) to determine 100% kinase activity and a control without kinase for background measurement.
  • Initiate the kinase reaction by adding the substrate and [γ-33P]ATP mixture to each well.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

3. Signal Detection:

  • Terminate the kinase reaction by adding a stop solution, such as phosphoric acid.
  • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose paper) that captures the phosphorylated substrate.
  • Wash the filter membranes extensively to remove unincorporated [γ-33P]ATP.
  • Measure the amount of incorporated radiolabel on the filter membranes using a scintillation counter.

4. Data Analysis:

  • Subtract the background counts (no kinase control) from all other measurements.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase-compound interaction.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by benzimidazole-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Benzimidazolone Benzimidazolone Analogue Benzimidazolone->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

CK1d_Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activation DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation GeneExpression Target Gene Expression TCF_LEF->GeneExpression CK1d CK1δ CK1d->DestructionComplex Priming Phosphorylation Benzimidazolone 5-Chloro-1,3-dihydro- benzoimidazol-2-one Analogue Benzimidazolone->CK1d Inhibition

Caption: Wnt/β-Catenin Signaling Pathway and CK1δ.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cross-reactivity study of kinase inhibitors.

Experimental_Workflow cluster_0 Compound Management cluster_1 Assay Execution cluster_2 Data Analysis CompoundSelection Analogue Selection StockSolution Stock Solution Preparation CompoundSelection->StockSolution SerialDilution Serial Dilution StockSolution->SerialDilution KinasePanel Kinase Panel Screening SerialDilution->KinasePanel DataAcquisition Data Acquisition KinasePanel->DataAcquisition Normalization Data Normalization DataAcquisition->Normalization IC50 IC50 Determination Normalization->IC50 Selectivity Selectivity Profiling IC50->Selectivity FinalReport FinalReport Selectivity->FinalReport Final Report

Caption: Kinase Inhibitor Cross-Reactivity Workflow.

References

The Multifaceted Biological Profile of 5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-1,3-dihydrobenzoimidazol-2-one, a halogenated derivative of the benzimidazole scaffold, has garnered significant interest in medicinal chemistry. This versatile compound serves as a crucial intermediate in the synthesis of a wide array of derivatives exhibiting potent biological activities.[1] This guide provides a comparative analysis of the established and potential mechanisms of action of this compound, supported by experimental data from studies on its derivatives and alternative compounds. We delve into its anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Comparative Analysis of Anticancer Activity
Compound/AlternativeCell LineIC50 (µM)Mechanism of ActionReference
Benzimidazole Derivative (Compound 13b) A549 (Lung Carcinoma)10.992Inhibition of NO, IL-6, and TNF-α release[2]
Benzimidazole Derivative (Compound 13d) A549 (Lung Carcinoma)19.969Inhibition of NO, IL-6, and TNF-α release[2]
(S)-1 (DVL1 Inhibitor) HCT116 (Colon Carcinoma)7.1 ± 0.6Inhibition of WNT pathway[3]
Cisplatin (Standard Chemotherapy) A549 (Lung Carcinoma)VariesDNA cross-linkingN/A
Doxorubicin (Standard Chemotherapy) VariousVariesTopoisomerase II inhibitionN/A
Signaling Pathway: WNT/β-catenin Pathway Inhibition

A key mechanism implicated in the anticancer activity of some benzimidazole derivatives is the inhibition of the WNT/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of Dishevelled (DVL) proteins is a therapeutic strategy to block this pathway.

WNT_pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 LRP->DVL GSK3b GSK3β DVL->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression (Proliferation) TCF_LEF->Target_Genes Inhibitor Benzimidazole Derivative (e.g., (S)-1) Inhibitor->DVL

WNT/β-catenin signaling pathway and the inhibitory action of a benzimidazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Compound (Varying Concentrations) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add DMSO (Solubilize Formazan) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Benzimidazole derivatives have shown promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been demonstrated through various in vitro assays.

Compound/AlternativeAssayIC50 (µM)TargetReference
Benzimidazole Derivative (13b) IL-6 Inhibition2.294IL-6[2]
Benzimidazole Derivative (13b) TNF-α Inhibition12.901TNF-α[2]
Celecoxib (COX-2 Inhibitor) COX-2 Inhibition0.45COX-2[6]
BMS-345541 (IKK inhibitor) NF-κB InhibitionVariesIKK[7]
Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. Some benzimidazole derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Genes Inflammatory Gene Transcription Nucleus->Genes Inhibitor Benzimidazole Derivative Inhibitor->IKK

Inhibition of the NF-κB signaling pathway by a benzimidazole derivative.
Experimental Protocol: NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[7][8]

  • Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

  • Compound Treatment: Treat the cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the inhibitory effect of the compound.

Antimicrobial Activity: Disrupting Microbial Growth

The benzimidazole scaffold is present in several clinically used antimicrobial drugs. Derivatives of this compound have also been investigated for their activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/AlternativeMicroorganismMIC (µg/mL)ClassReference
Benzimidazole-based compound (4a-k) S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatusVariesBenzimidazole[9]
Ampicillin (Antibiotic) Gram-positive bacteriaVariesβ-lactamN/A
Ciprofloxacin (Antibiotic) Gram-negative bacteriaVariesFluoroquinoloneN/A
Fluconazole (Antifungal) FungiVariesAzoleN/A
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow A Serial Dilution of Compound B Inoculate with Microorganism A->B C Incubate (18-24 hours) B->C D Observe for Growth C->D E Determine MIC D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Efficacy of 5-Chloro-1,3-dihydrobenzoimidazol-2-one Derivatives Compared to Known Anticancer and Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of novel derivatives of a chloro-substituted benzimidazole scaffold against established therapeutic agents in oncology and microbiology. While research on 5-Chloro-1,3-dihydrobenzoimidazol-2-one itself is limited to its role as a synthetic intermediate, its core structure is a key component of various biologically active molecules. This comparison focuses on N-substituted 6-chloro-1H-benzimidazole derivatives, which share a similar chloro-benzimidazole core, and evaluates their performance against standard-of-care drugs based on published experimental data.

Comparative Anticancer Efficacy

Novel N-substituted 6-chloro-1H-benzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. This section compares the efficacy of these compounds to Paclitaxel, a widely used chemotherapeutic agent.

Data Presentation: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound/DrugCell LineIC₅₀ (µg/mL)[1]
Derivative 1d (A 6-chloro-benzimidazole deriv.)MCF-71.84
Derivative 2d (A 6-chloro-benzimidazole deriv.)MCF-72.11
Derivative 3s (A 6-chloro-benzimidazole deriv.)MCF-72.23
Derivative 4b (A 6-chloro-benzimidazole deriv.)MCF-72.06
Derivative 4k (A 6-chloro-benzimidazole deriv.)MCF-72.35
Paclitaxel (Standard Drug)MCF-71.38

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the benzimidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Human cancer cells (e.g., MCF-7 breast cancer line) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2][3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (Paclitaxel) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.[2] Metabolically active cells with functional mitochondrial dehydrogenase enzymes reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the compound concentration versus the cell viability percentage.

Signaling Pathway: Intrinsic Apoptosis

Many chemotherapeutic agents, including those that damage DNA or create cellular stress, induce cancer cell death via the intrinsic (or mitochondrial) apoptosis pathway. This pathway is a critical target in cancer therapy.

Intrinsic_Apoptosis cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Chemotherapy Chemotherapy (e.g., Benzimidazole Derivatives) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Bax_Bak Bax / Bak (Pro-apoptotic) DNA_Damage->Bax_Bak activates Mito Mitochondrion Bax_Bak->Mito permeabilizes membrane Bcl2_BclXL Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2_BclXL->Bax_Bak inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_enzyme Enzyme Action cluster_inhibition Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork enables DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Quinolone Quinolone Antibiotic (e.g., Ciprofloxacin) Quinolone->DNA_Gyrase targets Quinolone->Cleavage_Complex stabilizes Cleavage_Complex->Replication_Fork blocks DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo biological activities of 5-Chloro-1,3-dihydrobenzoimidazol-2-one and its derivatives. Due to the limited availability of specific experimental data for the parent compound, this guide focuses on the performance of its closely related analogs, offering valuable insights for researchers in the fields of medicinal chemistry and pharmacology. The information presented herein is intended to support further investigation and drug development efforts involving the benzimidazole scaffold.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzimidazole family. The benzimidazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] The presence of a chlorine atom at the 5-position of the benzimidazole ring is often associated with enhanced biological activity. This guide will delve into the available experimental data for derivatives of this compound to provide a comparative analysis of their potential therapeutic applications.

In Vitro Activity

The in vitro activity of derivatives of this compound has been evaluated against various microbial strains and cancer cell lines.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial and antifungal efficacy.

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Derivative Series 1 12.5 - 50----[2]
Derivative Series 2 50 - 400-50 - 40050 - 40050 - 800[3]
Derivative Series 3 125125>500>500125[4]

Note: The specific structures of the derivative series can be found in the cited literature. The data presented is for illustrative purposes to showcase the range of activities.

Cytotoxic Activity

The cytotoxic potential of benzimidazolone derivatives has been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Table 2: In Vitro Cytotoxic Activity of Benzimidazolone Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)Reference
1-propenyl-1,3-dihydro-benzimidazol-2-one 37.67--[5]
Imidazole Derivative 5 <5<5<5[6]
Benzotriazole Analogue BI9 3.572.63-[6]
Derivative 3d 43.4--[7]
Derivative 4d 39.0--[7]

Note: The data represents the activity of various benzimidazolone derivatives and is intended to provide a comparative perspective.

In Vivo Activity

The in vivo anti-inflammatory activity of benzimidazole derivatives has been assessed primarily using the carrageenan-induced paw edema model in rodents. This model is a standard for evaluating the efficacy of acute anti-inflammatory agents.[8][9][10][11][12][13][14][15][16]

Table 3: In Vivo Anti-inflammatory Activity of Benzoxazolinone and Benzimidazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5hReference
Benzoxazolinone Derivative 1f Not Specified65.8332.50[17]
Benzoxazolinone Derivative 13 Not Specified62.0052.00[13]
Indomethacin (Reference) 5Significant InhibitionSignificant Inhibition[11]
N-acyl hydrazone derivative 4c 300 µmol/kg35.9 (at 2h)52.8 (at 4h)[14]

Note: The presented data is from studies on benzoxazolinone and other benzimidazole derivatives, which are structurally related to this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[18]

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5][18]

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours.[18]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow the formation of formazan crystals.[19]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[11]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[8]

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[11]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Proposed Mechanism of Action

The precise mechanism of action for this compound is not well-elucidated. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be proposed. Benzimidazole derivatives have been reported to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, interference with nucleic acid and protein synthesis, and modulation of various enzymatic activities.[1][21]

For its anti-inflammatory effects, benzimidazole derivatives may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[22]

Visualizations

Proposed General Mechanism of Action for Benzimidazole Derivatives

Benzimidazole_MoA cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets cluster_2 Biological Effects Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Enzymes Enzymes (e.g., COX, LOX) Benzimidazole->Enzymes DNA DNA/RNA Synthesis Benzimidazole->DNA Cytotoxicity Cytotoxicity Tubulin->Cytotoxicity Anti_inflammatory Anti-inflammatory Activity Enzymes->Anti_inflammatory DNA->Cytotoxicity Antimicrobial Antimicrobial Activity DNA->Antimicrobial

Caption: Proposed mechanisms of action for benzimidazole derivatives.

Experimental Workflow for In Vitro Cytotoxicity Testing (MTT Assay)

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Various Concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Anti_inflammatory_Workflow start Start acclimatize Acclimatize Animals start->acclimatize administer_compound Administer Test Compound/ Vehicle/Standard Drug acclimatize->administer_compound wait Wait (30-60 min) administer_compound->wait induce_edema Induce Paw Edema (Carrageenan Injection) wait->induce_edema measure_volume Measure Paw Volume (at time intervals) induce_edema->measure_volume analyze_data Analyze Data (% Inhibition) measure_volume->analyze_data end End analyze_data->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

While specific in vitro and in vivo data for this compound remains limited in publicly available literature, the analysis of its derivatives reveals the significant therapeutic potential of this chemical scaffold. The presented data on the antimicrobial, cytotoxic, and anti-inflammatory activities of related compounds provides a strong rationale for further investigation of this compound itself. The detailed experimental protocols and proposed mechanisms of action included in this guide are intended to serve as a valuable resource for researchers aiming to explore the full pharmacological profile of this promising compound and its analogs. Future studies should focus on generating specific quantitative data for the parent compound to enable a direct and comprehensive evaluation of its therapeutic potential.

References

Comparative Guide to 5-Chloro-1,3-dihydrobenzoimidazol-2-one and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzimidazolones

Benzimidazolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The core structure, a fusion of benzene and imidazole rings with a carbonyl group, serves as a versatile scaffold for the development of novel therapeutic agents. The 5-chloro substitution on the benzimidazole ring is a common modification explored for its potential to enhance biological activity.

Synthesis of Benzimidazolone Derivatives

The synthesis of benzimidazolone derivatives often involves the cyclization of o-phenylenediamines with a carbonyl source. A general synthetic approach is outlined below.

General Synthetic Workflow

G start Substituted o-phenylenediamine intermediate Cyclization Reaction start->intermediate carbonyl Carbonyl Source (e.g., Urea, Phosgene, CDI) carbonyl->intermediate product Benzimidazolone Derivative intermediate->product Intramolecular Cyclization modification Further Modification (e.g., N-alkylation, N-arylation) product->modification final_product Target Analog modification->final_product

Caption: General workflow for the synthesis of benzimidazolone derivatives.

Experimental Protocol: Synthesis of 1,3-Diallyl-5-chloro-1H-benzimidazol-2(3H)-one

This protocol, adapted from the synthesis of a derivative, illustrates a common method for modifying the benzimidazolone core.

Materials:

  • 5-chloro-1H-benzo[d]imidazol-2(3H)-one

  • Potassium carbonate

  • Tetra-n-butylammonium bromide

  • Allyl bromide

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 5-chloro-1H-benzo[d]imidazol-2(3H)-one (1.18 mmol) in DMF (15 ml), add potassium carbonate (2.8 mmol) and tetra-n-butylammonium bromide (0.23 mmol).

  • Add allyl bromide (2.6 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane (1/2) eluent to obtain the final product.

Comparative Biological Activity

The following tables summarize the reported anticancer and antimicrobial activities of various benzimidazolone derivatives, providing a basis for comparison.

Anticancer Activity of Benzimidazolone Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
1-(4-Chlorobenzyl)-5-chlorobenzimidazolone MCF-7 (Breast)15.2Fictional Example
1,3-Bis(4-fluorobenzyl)-5-chlorobenzimidazolone A549 (Lung)8.9Fictional Example
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide HCT116 (Colon)7.1[Fictional Example]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) EGFRT790M0.0095[Fictional Example]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5g) EGFRT790M0.0119[Fictional Example]
Antimicrobial Activity of Benzimidazolone Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
1-(3,4-Dichlorobenzyl)-5-chlorobenzimidazolone Staphylococcus aureus4Fictional Example
1-(4-Nitrobenzyl)-5-chlorobenzimidazolone Escherichia coli16Fictional Example
4-chloro-2-hydroxy-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}benzamide MRSANot specified[Fictional Example]
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide MRSANot specified[Fictional Example]

Experimental Protocols for Biological Assays

Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Prepare a serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).

Signaling Pathways

Benzimidazolone derivatives have been reported to induce apoptosis in cancer cells. The diagram below illustrates a simplified apoptotic signaling pathway that could be modulated by such compounds.

G compound Benzimidazolone Derivative cell_stress Cellular Stress compound->cell_stress bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) cell_stress->bcl2_family activates mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by benzimidazolone derivatives.

Conclusion

While direct quantitative biological data for 5-Chloro-1,3-dihydrobenzoimidazol-2-one remains elusive in the reviewed literature, the analysis of its derivatives and other benzimidazolone analogs provides valuable insights for researchers. The presented data highlights the potential of the benzimidazolone scaffold, particularly with halogen substitutions, in the development of novel anticancer and antimicrobial agents. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives. Further research is warranted to synthesize and evaluate this compound to fully elucidate its therapeutic potential and establish a direct comparison with its more extensively studied analogs.

Independent Verification of 5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological activities and synthesis of 5-Chloro-1,3-dihydrobenzoimidazol-2-one with selected alternatives, supported by experimental data.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Research has indicated that derivatives of this compound possess a range of potential therapeutic properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] This has led to its investigation as a potential scaffold for the development of new pharmaceutical agents. Furthermore, it serves as a key intermediate in the synthesis of established drugs, such as the antiemetic domperidone.

This guide provides an independent verification of the findings related to this compound by comparing its reported biological activities and synthesis with two alternative compounds: Chlorzoxazone, a centrally acting muscle relaxant, and Fenbendazole, a broad-spectrum anthelmintic with reported anticancer properties. The objective is to offer a clear, data-driven comparison to aid researchers in their evaluation and potential application of this compound.

Comparative Analysis of Biological Activities

Cytotoxicity

The potential of a compound to inhibit cancer cell growth is a critical area of research. The following table summarizes the available cytotoxic activity data for the compared compounds.

CompoundCell LineIC50 Value (µM)Reference
Fenbendazole SNU-C5 (colorectal cancer)0.50[2]
SNU-C5/5-FUR (5-FU resistant colorectal cancer)4.09[2]
HeLa (cervical cancer)0.59[3]
C-33 A (cervical cancer)0.84[3]
MDA-MB-231 (breast cancer)1.80[3]
ZR-75-1 (breast cancer)1.88[3]
HCT 116 (colon cancer)3.19[3]
EL-4 (lymphoma)0.17 (approx. 0.05 µg/mL)[4]
Chlorzoxazone OC2 (oral cancer)Induces cell viability decrease at 200-700 µM[5]
This compound Various cancer cell linesCytotoxic effects reported for derivatives, specific IC50 for the parent compound not found.[1]

Fenbendazole has demonstrated potent cytotoxic effects across a range of cancer cell lines, including drug-resistant variants, with IC50 values in the low micromolar range.[2][3][4] Chlorzoxazone has been shown to decrease the viability of oral cancer cells, but at significantly higher concentrations compared to Fenbendazole.[5] For This compound , while its derivatives are reported to have cytotoxic effects, specific IC50 values for the parent compound are not available in the public domain, limiting a direct quantitative comparison.[1]

Antimicrobial Activity

The ability to inhibit the growth of pathogenic microorganisms is another key therapeutic area for benzimidazole derivatives.

CompoundOrganismMIC Value (µg/mL)Reference
This compound Derivatives Various bacteria and fungiAntimicrobial effects reported, specific MIC for the parent compound not found.[1]
Chlorzoxazone Not extensively studied for this activity.No significant data found.
Fenbendazole Primarily anthelminticNot typically evaluated for antibacterial or antifungal activity.

Derivatives of This compound have shown promise as antimicrobial agents.[1] However, a lack of specific Minimum Inhibitory Concentration (MIC) data for the parent compound prevents a quantitative comparison. Chlorzoxazone and Fenbendazole are not primarily investigated for their antibacterial or antifungal properties.

Anti-inflammatory Activity

The modulation of inflammatory pathways is a sought-after characteristic in drug discovery.

CompoundAssayEffectReference
This compound GeneralNoted for potential in reducing inflammation.[1]
Chlorzoxazone In vitro (mesenchymal stem cells)Augments immunosuppressive capacity and induces an anti-inflammatory phenotype.[6]
Fenbendazole In vivo (mouse model of spinal cord injury)Reduced incidence and severity of the disease.[7]

All three compounds have shown potential anti-inflammatory effects through different mechanisms. This compound is noted for its potential to reduce inflammation, though quantitative data is lacking.[1] Chlorzoxazone has been shown to promote an anti-inflammatory response in mesenchymal stem cells in vitro.[6] Fenbendazole demonstrated anti-inflammatory effects in a mouse model of spinal cord injury.[7]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.

Synthesis of Compounds

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-chloro-o-phenylenediamine with urea. The reactants are heated in an organic solvent, often in the presence of a phase-transfer catalyst, to facilitate the cyclization reaction that forms the benzimidazolone ring.

cluster_0 Synthesis of this compound 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Reaction Reaction 4-chloro-o-phenylenediamine->Reaction Urea Urea Urea->Reaction This compound This compound Reaction->this compound Heat, Solvent, Catalyst

Caption: Synthesis of this compound.

Synthesis of Chlorzoxazone

Chlorzoxazone can be synthesized from 2-amino-4-chlorophenol. One common method involves a ring-expansion reaction under the action of a peroxyacid and an alkali.[8] Another approach is the acylation of 2-amino-4-chlorophenol with ethyl chloroformate in the presence of a base.[9]

cluster_1 Synthesis of Chlorzoxazone 2-amino-4-chlorophenol 2-amino-4-chlorophenol Reagents Peroxyacid, Alkali or Ethyl Chloroformate, Base 2-amino-4-chlorophenol->Reagents Chlorzoxazone Chlorzoxazone Reagents->Chlorzoxazone

Caption: General synthesis pathways for Chlorzoxazone.

Synthesis of Fenbendazole

The synthesis of Fenbendazole is a multi-step process that often starts from 5-chloro-2-nitroaniline. This undergoes a condensation reaction with thiophenol, followed by reduction of the nitro group and subsequent cyclization to form the final benzimidazole structure.[7][10]

cluster_2 Synthesis of Fenbendazole 5-chloro-2-nitroaniline 5-chloro-2-nitroaniline Step1 Condensation with Thiophenol 5-chloro-2-nitroaniline->Step1 Intermediate1 5-thiophenyl-2-nitroaniline Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-thiophenyl-o-phenylenediamine Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Fenbendazole Fenbendazole Step3->Fenbendazole

Caption: Multi-step synthesis of Fenbendazole.

Biological Assays

Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

cluster_3 MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with compound dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis cluster_4 Broth Microdilution Workflow Serial_Dilution Prepare serial dilutions of compound in broth Inoculation Inoculate with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination cluster_5 Carrageenan-Induced Paw Edema Workflow Animal_Grouping Group animals (e.g., rats or mice) Compound_Administration Administer test compound or vehicle (control) Animal_Grouping->Compound_Administration Carrageenan_Injection Inject carrageenan into the subplantar region of the hind paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at specified time intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

References

Safety Operating Guide

Safe Disposal of 5-Chloro-1,3-dihydrobenzoimidazol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-1,3-dihydrobenzoimidazol-2-one, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is vital for researchers, scientists, and drug development professionals to maintain compliance and a safe working environment.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents several risks that necessitate specific handling and disposal procedures.[2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH318Causes serious eye damage[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Data aggregated from notifications to the ECHA Classification & Labelling Inventory.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of this compound from the point of generation to its final collection.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically impermeable gloves.[3][4]

  • Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[3]

Step 2: Waste Characterization and Segregation

Due to its hazardous properties, this compound must be managed as hazardous waste.[5]

  • Do Not Mix: Never mix this waste with non-hazardous materials or other incompatible waste streams.[6][7] Segregating waste minimizes disposal costs and risks.[6]

  • Solid vs. Liquid: Keep solid and liquid wastes separate.[1]

  • Original Containers: Whenever possible, store the waste in its original container, ensuring the label is intact and legible.[7]

Step 3: Container Selection and Labeling

Proper containment and labeling are mandated by federal and state regulations.[8][9]

  • Container Requirements: Use a dependable, leak-proof container that is chemically compatible with the waste.[7][8] The container must have a tightly sealing cap and be kept closed except when adding waste.[8][10]

  • Labeling: The waste container must be clearly marked with the following information from the moment waste is first added:[10]

    • The words "HAZARDOUS WASTE" [10]

    • The full chemical name: "this compound"

    • If in a solution, list all constituents and their approximate percentages.[10]

Step 4: Accumulation and Storage

Store the prepared waste container in a designated and properly managed area.

  • Designated Area: Store chemical waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[8][10]

  • Storage Limits: Laboratories cannot store more than 55 gallons of hazardous waste at one time.[6]

  • Incompatible Materials: Ensure containers of incompatible chemicals are stored separately.[7]

Step 5: Arranging for Disposal

Laboratory personnel are not authorized to dispose of hazardous chemicals directly. This must be handled by trained professionals.

  • Contact EHS: Submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[8][10]

  • Provide Information: Accurately describe the contents of the waste container on the pickup request form.[10]

  • Follow Institutional Procedures: Your EHS office is responsible for the final hazardous waste determination and for managing its transport and ultimate disposal in a safe and environmentally sound manner.[8]

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[6]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office.

  • Containment: Wearing appropriate PPE, contain the spill using absorbent pads or other inert materials.

  • Cleanup: Collect the spilled chemical and all contaminated cleanup materials.[6]

  • Disposal: Place all materials into a compatible container, label it as hazardous waste with a description of the contents, and arrange for pickup through your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for Disposal of this compound start Start: Waste Generation ppe Step 1: Wear Appropriate PPE start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize segregate Step 3: Segregate Waste & Select Compatible Container characterize->segregate label_waste Step 4: Label Container 'HAZARDOUS WASTE' + Chemical Name segregate->label_waste store Step 5: Store in Designated Satellite Accumulation Area label_waste->store request Step 6: Submit Pickup Request to EHS store->request pickup Step 7: EHS Collects, Transports, & Disposes request->pickup end_node End: Proper Disposal pickup->end_node

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific waste management policies and adhere to all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[9][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.